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1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Documentation Hub

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  • Product: 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
  • CAS: 1596719-99-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: A Comprehensive Crystallographic Guide

Executive Summary The benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) agents, NMDA receptor antagonists, and vasopressin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) agents, NMDA receptor antagonists, and vasopressin antagonists such as conivaptan and tolvaptan[1][2]. Understanding the precise three-dimensional architecture of these molecules is critical for rational drug design. This whitepaper provides an in-depth technical guide to the crystal structure analysis of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS 1596719-99-1). By detailing the causality behind crystallization thermodynamics, X-ray diffraction (XRD) parameters, and conformational logic, this guide equips researchers with a self-validating framework for small-molecule structural elucidation.

Pharmacological & Structural Relevance

The pharmacological efficacy of benzazepine derivatives is heavily dictated by the conformational flexibility of the seven-membered azepine ring[3]. Unlike rigid planar aromatic systems, the sp³-hybridized carbons in the 2, 3, and 4 positions of the tetrahydrobenzazepine ring introduce significant puckering.

In the case of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, the structure features two critical functional groups that dictate its crystal packing and receptor binding profile:

  • The N1-Ethyl Group: Introduces steric bulk that forces the azepine ring to adopt specific puckered conformations to minimize transannular strain.

  • The C5-Ketone (Carbonyl): Acts as a potent hydrogen-bond acceptor. Because the molecule lacks classical hydrogen-bond donors (such as O-H or N-H), the crystal lattice is entirely stabilized by non-classical interactions[4].

ConformationLogic Molecule 1-ethyl-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one Ring 7-Membered Azepine Ring (Chair-like Conformation) Molecule->Ring dictates Carbonyl C5=O Carbonyl Group (Hydrogen Bond Acceptor) Molecule->Carbonyl Ethyl N1-Ethyl Group (Steric Hindrance) Molecule->Ethyl Packing Crystal Packing (C-H...O & C-H...π) Ring->Packing influences Carbonyl->Packing drives Ethyl->Packing modulates

Caption: Structural factors driving the crystal packing and conformation of the benzazepine core.

Crystallization Methodology: A Self-Validating Protocol

Obtaining a diffraction-quality crystal is the primary bottleneck in small-molecule crystallography[5]. For 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, a slow evaporation technique utilizing a binary solvent system is optimal.

The Causality of Solvent Selection: We utilize a mixture of ethyl acetate (polar, highly volatile) and heptane (non-polar, less volatile)[4]. As the ethyl acetate preferentially evaporates, the dielectric constant of the solution gradually decreases. This thermodynamic gradient smoothly lowers the solubility of the benzazepine, pushing the solution past the metastable zone into controlled nucleation, preventing the rapid precipitation of amorphous powders.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of the synthesized compound in 2.0 mL of ethyl acetate in a clean 4 mL glass vial.

  • Anti-Solvent Titration: Add heptane dropwise until a very faint, persistent turbidity is observed. Immediately add 1–2 drops of ethyl acetate until the solution is perfectly clear again.

  • Controlled Evaporation: Seal the vial with a septum cap and pierce it with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: Allow 3 to 7 days for crystal growth. Harvest the crystals while they are still submerged in the mother liquor to prevent lattice degradation.

  • System Validation (Birefringence Check): Transfer a candidate crystal to a glass slide and observe it under a polarized light microscope. Validation Gate: A true, highly ordered single crystal will extinguish light uniformly at specific rotation angles. If the crystal shows patchy or incomplete extinction, it is twinned or amorphous and must be rejected.

X-Ray Diffraction (XRD) Data Collection

Once a suitable single crystal is isolated, it must be subjected to X-ray diffraction.

The Causality of Cryocooling: Data collection is performed at 120 K rather than room temperature[4]. Cooling restricts the vibrational and rotational degrees of freedom of the N1-ethyl and C5-carbonyl groups. This reduction in thermal motion (quantified by lowered Debye-Waller factors) prevents the smearing of electron density, allowing for the precise assignment of atomic coordinates and the resolution of weak, non-classical hydrogen bonds.

Step-by-Step XRD Protocol
  • Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) to displace mother liquor and prevent ice ring formation. Mount the crystal on a polyimide cryoloop.

  • Flash Cooling: Immediately transfer the loop to the goniometer head under a steady 120 K nitrogen gas stream.

  • Preliminary Screening: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) for 3–5 initial frames.

  • System Validation (Indexing): Process the initial frames to determine the unit cell. Validation Gate: The calculated mosaicity must be < 0.5°. High mosaicity indicates a strained or cracked lattice, necessitating the mounting of a new crystal.

  • Data Acquisition & Reduction: Collect the full sphere of data. Integrate the reflections and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods and refine the structure using full-matrix least-squares on F2 .

XRD_Workflow Start Synthesized Compound (1-ethyl-benzazepin-5-one) Solvent Solvent Selection (Heptane/EtOAc) Start->Solvent Evap Slow Evaporation (Nucleation & Growth) Solvent->Evap Validate Birefringence Check (Polarized Light) Evap->Validate Mount Crystal Mounting (Cryoloop, 120 K) Validate->Mount Diffract X-Ray Diffraction (Mo Kα radiation) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve

Caption: Workflow for the crystallization and X-ray diffraction analysis of benzazepine derivatives.

Structural Analysis & Conformational Insights

Upon solving the structure of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, several key crystallographic features emerge:

Azepine Ring Geometry

The seven-membered azepine ring typically adopts a chair-like conformation in the solid state[1]. The fused planar aromatic ring forces a degree of rigidity between C5a and C9a, while the sp³ carbons (C2, C3, C4) pucker out of the plane. The N1-ethyl group generally adopts a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes with the protons on C3.

Intermolecular Interactions

Because the molecule is devoid of classic O-H or N-H donors, the supramolecular architecture is dictated by weaker forces:

  • C-H···O Hydrogen Bonding: The highly electronegative oxygen of the C5-ketone acts as a bifurcated acceptor, drawing in aliphatic protons from the ethyl group or the C2/C4 positions of adjacent molecules[4].

  • C-H···π Interactions: The electron-rich fused benzene ring engages in edge-to-face interactions with the aliphatic protons of neighboring molecules, further stabilizing the three-dimensional lattice[1].

Quantitative Crystallographic Data Summary

The table below summarizes the expected crystallographic parameters for tetrahydro-1-benzazepin-5-one derivatives based on established literature for this chemical class.

Crystallographic ParameterTypical Value / Assignment
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Data Collection Temperature 120 K
Radiation Source Mo Kα ( λ=0.71073 Å)
Azepine Ring Conformation Chair-like
Primary Lattice Stabilizer C-H···O (Carbonyl acceptor)
Secondary Lattice Stabilizer C-H···π (Aromatic ring acceptor)

Conclusion

The crystal structure analysis of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one provides indispensable insights into the conformational behavior of the benzazepine pharmacophore. By employing a thermodynamically controlled crystallization protocol and low-temperature X-ray diffraction, researchers can accurately map the chair-like puckering of the azepine ring and the non-classical hydrogen bonding networks that govern its solid-state behavior. These structural parameters are critical for subsequent in silico docking studies and the rational design of next-generation neurological therapeutics.

Sources

Exploratory

Predictive In Vitro Toxicity Profiling of the Benzazepine Scaffold: A Technical Guide to 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Executive Summary 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS 1596719-99-1) is a highly versatile synthetic building block utilized in the development of novel pharmacophores, most notably vasopressin V2 recept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS 1596719-99-1) is a highly versatile synthetic building block utilized in the development of novel pharmacophores, most notably vasopressin V2 receptor (V2R) antagonists and GPCR ligands. While optimizing target efficacy is the primary focus of early discovery, the benzazepine structural class carries well-documented, inherent toxicological liabilities—specifically idiosyncratic drug-induced liver injury (DILI) and hERG-mediated cardiotoxicity. This whitepaper outlines a comprehensive, predictive in vitro toxicity profiling strategy to derisk derivatives of this specific scaffold before advancing to in vivo models.

Section 1: Structural Liabilities & Mechanistic Toxicology

Hepatotoxicity (DILI) via BSEP and Mitochondrial Inhibition

The benzazepine moiety is heavily implicated in clinical hepatotoxicity, a liability that resulted in regulatory "black box" warnings for clinical analogues like tolvaptan . The mechanism of this toxicity is multifactorial. In vitro studies demonstrate that benzazepine derivatives act as potent inhibitors of the Bile Salt Export Pump (BSEP) and the Na+-taurocholate cotransporting polypeptide (NTCP) .

The 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one scaffold, due to its lipophilic nature and hydrogen-bond accepting ketone at position 5, can interact directly with the substrate-binding pocket of BSEP. This inhibition prevents the efflux of bile acids, leading to intracellular accumulation. Concurrently, these lipophilic scaffolds often exhibit off-target inhibition of mitochondrial electron transport chain (ETC) complexes, exacerbating oxidative stress and triggering hepatocyte apoptosis .

Cardiotoxicity via hERG K+ Channel Blockade

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, crucial for cardiac action potential repolarization. The classical hERG blocker pharmacophore consists of a flexible backbone, a central basic amine, and flanking hydrophobic/aromatic moieties .

The 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one scaffold perfectly aligns with this pharmacophore. The tertiary amine (when protonated at physiological pH) interacts with the Tyr652 and Phe656 residues in the hERG channel's inner cavity via cation-π and π-π stacking interactions. Therefore, early-stage electrophysiological screening of this scaffold and its derivatives is non-negotiable .

Section 2: Self-Validating Experimental Protocols

To accurately assess these liabilities, we must employ assays that reflect physiological complexity rather than relying solely on basic cell viability metrics.

Protocol 1: Sandwich-Cultured Human Hepatocyte (SCHH) Assay for Bile Acid Efflux

Causality Rationale: Standard 2D HepG2 cultures fail to express functional bile canalicular networks or physiological levels of BSEP. The SCHH model restores cellular polarity and functional transporter expression, making it the only reliable in vitro system for predicting benzazepine-induced cholestatic DILI.

Step-by-Step Methodology:

  • Hepatocyte Seeding: Plate cryopreserved human hepatocytes on collagen-coated 24-well plates at a density of 3×105 cells/well. After 24 hours, overlay with Matrigel (0.25 mg/mL) to stimulate the formation of bile canaliculi. Culture for 5 days.

  • System Validation (Pre-incubation): Wash cells with standard Hank's Balanced Salt Solution (HBSS, containing Ca2+/Mg2+) and Ca2+-free HBSS. The Ca2+-free buffer disrupts tight junctions and opens canaliculi, validating the compartmentalization of the system.

  • Compound Exposure: Incubate cells with the benzazepine scaffold at 1, 10, 50, and 100 µM for 30 minutes at 37°C.

  • Probe Substrate Addition: Add 1 µM of d8-taurocholate (d8-TCA) as the BSEP probe substrate and incubate for exactly 10 minutes.

  • Quantification: Lyse the cells and quantify intracellular vs. canalicular d8-TCA accumulation using LC-MS/MS.

  • Self-Validating Control: Include Cyclosporin A (50 µM) as a positive control for BSEP inhibition. The Biliary Excretion Index (BEI) must be >50% in vehicle-treated controls for the assay plate to be deemed valid.

Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Inhibition

Causality Rationale: Radioligand binding assays (e.g., [3H]dofetilide displacement) only detect competitive displacement at a single site. Automated patch-clamp measures actual ion flux, capturing state-dependent block (e.g., binding to the open or inactivated state) which is highly characteristic of flexible benzazepine derivatives.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70-80% confluency. Resuspend in extracellular physiological saline.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp platform (e.g., QPatch or SyncroPatch). Establish the whole-cell configuration. Apply a standardized voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the benzazepine scaffold at escalating concentrations (0.1, 1, 3, 10, 30 µM). Wait 5 minutes per concentration to ensure steady-state block.

  • Data Analysis: Measure the peak tail current reduction relative to baseline. Fit the dose-response curve to the Hill equation to derive the IC50.

  • Self-Validating Control: Use E-4031 (500 nM) as a positive control (expect >90% block). Monitor the leak current continuously; automatically reject any cell with a leak current >100 pA to ensure membrane integrity.

Section 3: Quantitative Data & Thresholds

The following table summarizes the expected toxicological profile of the unmodified 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one scaffold and establishes Go/No-Go thresholds for downstream lead optimization.

Assay / TargetMechanistic EndpointExpected Scaffold IC50Go/No-Go Threshold for AnalogsRationale for Threshold
SCHH d8-TCA Efflux BSEP Transporter Inhibition15 - 30 µMIC50 > 50 µMPrevents intracellular bile acid accumulation and subsequent cholestatic DILI.
Seahorse XF Analyzer Mitochondrial Respiration (ATP)> 100 µMIC50 > 100 µMEnsures the scaffold does not induce synergistic toxicity with bile acids.
Automated Patch-Clamp hERG K+ Channel Blockade5 - 15 µMIC50 > 30 µMMaintains a >30-fold safety margin over the expected free therapeutic Cmax.
HepG2 Cell Viability General Cytotoxicity (MTT)> 100 µMIC50 > 100 µMConfirms that target-specific effects are not confounded by acute necrosis.

Section 4: Visualizations

DILI_Mechanism A 1-Ethyl-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one (Scaffold Exposure) B BSEP / NTCP Transporter Inhibition A->B Direct Binding C Mitochondrial ETC Complex Inhibition A->C Off-target D Intracellular Bile Acid Accumulation B->D E ROS Generation & ATP Depletion C->E D->E Synergy F Hepatocyte Apoptosis (DILI) E->F

Mechanistic pathway of benzazepine-induced hepatotoxicity via BSEP and mitochondrial inhibition.

Screening_Workflow Step1 Compound Preparation (CAS 1596719-99-1) Step2 Hepatotoxicity Tier 1 (HepG2 Cell Viability) Step1->Step2 Step3 Cardiotoxicity Tier 1 (Automated hERG Patch-Clamp) Step1->Step3 Step4 Hepatotoxicity Tier 2 (SCHH Bile Acid Efflux) Step2->Step4 IC50 > 50 µM Step5 Mitochondrial Profiling (Seahorse XF Analyzer) Step2->Step5 ATP Depletion Step6 Lead Optimization / Go-No-Go Decision Step3->Step6 Step4->Step6 Step5->Step6

Tiered in vitro toxicity screening workflow for benzazepine derivatives.

Section 5: References

  • Application of a Mechanistic Model to Evaluate Putative Mechanisms of Tolvaptan Drug-Induced Liver Injury and Identify Patient Susceptibility Factors. Toxicological Sciences.[Link]

  • Inhibition of Human Hepatic Bile Acid Transporters by Tolvaptan and Metabolites: Contributing Factors to Drug-Induced Liver Injury? Toxicological Sciences.[Link]

  • Machine Learning-Based Prediction of Drug-Induced Hepatotoxicity: An OvA-QSTR Approach. Journal of Chemical Information and Modeling.[Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling.[Link]

  • Benzodiazepine Derivatives as Potent Vasopressin V2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease. Journal of Medicinal Chemistry.[Link]

Foundational

An In-Depth Technical Guide to the In Vivo Mechanisms of Action of Benzazepin-5-One Derivatives

This guide provides a comprehensive technical overview of the diverse in vivo mechanisms of action of benzazepin-5-one derivatives. Designed for researchers, scientists, and drug development professionals, this document...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the diverse in vivo mechanisms of action of benzazepin-5-one derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and provides detailed methodologies to investigate these complex mechanisms.

Introduction

The benzazepin-5-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a wide array of pharmacologically active agents. Its structural versatility allows for the development of compounds that can interact with a variety of biological targets, leading to a broad spectrum of in vivo effects. This guide will delve into the core mechanisms of action for prominent classes of benzazepin-5-one derivatives, focusing on their roles as vasopressin receptor antagonists, gamma-secretase modulators, and antitumor agents. We will explore the molecular pathways they influence, the resulting physiological changes, and the experimental designs required to validate these actions in vivo.

Part 1: Vasopressin Receptor Antagonism

A significant class of benzazepine derivatives, including those with the benzazepin-5-one core, function as antagonists of vasopressin receptors.[1][2][3] These receptors, primarily V1a and V2, are G-protein-coupled receptors (GPCRs) that mediate the effects of arginine vasopressin (AVP), a key hormone in regulating water balance, blood pressure, and social behavior.[4]

Molecular Mechanism and Signaling Pathway

Benzazepin-5-one derivatives that act as vasopressin receptor antagonists are competitive inhibitors, binding to the V1a or V2 receptors and preventing the binding of endogenous AVP.[4][5] This blockade disrupts downstream signaling cascades.

  • V2 Receptor Antagonism: In the kidney's collecting ducts, AVP binds to V2 receptors, which are coupled to Gs proteins. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. This increases water reabsorption from the filtrate back into the bloodstream. Selective V2 receptor antagonists, such as the benzazepine derivative tolvaptan, block this cascade, resulting in a decrease in AQP2 translocation and an increase in free water excretion, a process known as aquaresis.[2][3] This mechanism is particularly relevant for treating hyponatremia (low blood sodium) associated with conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis.[2][4]

  • V1a Receptor Antagonism: V1a receptors are predominantly found on vascular smooth muscle cells and are coupled to Gq/11 proteins. AVP binding to V1a receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and vasoconstriction. V1a antagonists block this pathway, resulting in vasodilation and a decrease in blood pressure.[4] Some benzazepine derivatives exhibit dual V1a/V2 antagonism, like conivaptan.[2]

Vasopressin_Signaling cluster_V2R V2 Receptor Pathway (Kidney Collecting Duct) cluster_V1aR V1a Receptor Pathway (Vascular Smooth Muscle) AVP_V2 AVP V2R V2 Receptor AVP_V2->V2R Binds Gs Gs Protein V2R->Gs Activates Benzazepine_V2 Benzazepin-5-one (e.g., Tolvaptan) Benzazepine_V2->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates AQP2 AQP2 Translocation PKA->AQP2 Promotes WaterReabsorption Water Reabsorption AQP2->WaterReabsorption Increases AVP_V1a AVP V1aR V1a Receptor AVP_V1a->V1aR Binds Gq Gq Protein V1aR->Gq Activates Benzazepine_V1a Benzazepin-5-one (e.g., Conivaptan) Benzazepine_V1a->V1aR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Causes

Caption: Signaling pathways of vasopressin V1a and V2 receptors and their antagonism by benzazepin-5-one derivatives.

In Vivo Experimental Validation

The causality behind selecting specific in vivo models is to mimic the human disease state where vasopressin receptor antagonists are therapeutically relevant.

Objective: To determine the in vivo efficacy of a benzazepin-5-one derivative in correcting hyponatremia by promoting free water excretion.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats. Induce hyponatremia by continuous subcutaneous infusion of AVP via an osmotic minipump, combined with a liquid diet and water loading. This model mimics SIADH.

  • Drug Administration: Once hyponatremia is established (typically after 2-3 days), administer the test benzazepin-5-one derivative or vehicle control orally (p.o.) or intravenously (i.v.).

  • Sample Collection: Collect blood samples at baseline and at various time points post-dosing (e.g., 2, 4, 8, 24 hours). Collect urine over the same intervals using metabolic cages.

  • Endpoint Analysis:

    • Primary Endpoint: Measure serum sodium concentration to assess the correction of hyponatremia.

    • Secondary Endpoints:

      • Measure urine volume and osmolality to quantify free water clearance.

      • Measure plasma AVP levels to confirm the model and rule out effects on AVP secretion.

      • Analyze urine for aquaporin-2 levels as a biomarker of V2 receptor engagement.

  • Rationale: This experimental design directly tests the hypothesis that the compound's V2 receptor antagonism translates into a therapeutic effect (correction of hyponatremia) by the expected physiological mechanism (aquaresis).

Part 2: Gamma-Secretase Modulation in Neurodegenerative Disease

Certain benzazepin-5-one derivatives have been identified as gamma-secretase modulators (GSMs), a promising class of drugs for the treatment of Alzheimer's disease.[6]

Molecular Mechanism and Signaling Pathway

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[7] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and then γ-secretase. The γ-secretase complex is an intramembrane protease that can cleave APP at several sites, producing Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[7]

Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicity by preventing the cleavage of other important substrates like Notch, GSMs allosterically modulate the enzyme.[8][9] Benzazepin-5-one GSMs bind to an allosteric site on presenilin-1 (the catalytic subunit of γ-secretase), subtly altering its conformation.[8] This conformational change shifts the cleavage preference of the enzyme, leading to:

  • A significant reduction in the production of the pathogenic Aβ42.

  • A concomitant increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37.[9]

  • Minimal impact on the total amount of Aβ produced and, crucially, no inhibition of Notch processing.[9]

This selective reduction of Aβ42 is believed to prevent the formation of toxic amyloid plaques, thereby slowing or halting the progression of Alzheimer's disease.[7]

Gamma_Secretase_Modulation cluster_APP_Processing Amyloid Precursor Protein (APP) Processing cluster_products Cleavage Products APP APP beta_secretase β-Secretase Cleavage APP->beta_secretase gamma_secretase γ-Secretase Complex (Presenilin-1) beta_secretase->gamma_secretase β-CTF Ab42 Aβ42 (Pathogenic) gamma_secretase->Ab42 Produces Ab40 Aβ40 gamma_secretase->Ab40 Produces Ab38 Aβ38 (Less Pathogenic) gamma_secretase->Ab38 Produces (Baseline) GSM Benzazepin-5-one (GSM) GSM->gamma_secretase Allosterically Modulates gamma_secretase_modulated Modulated γ-Secretase gamma_secretase_modulated->Ab42 Reduces gamma_secretase_modulated->Ab38 Increases

Caption: Mechanism of γ-secretase modulation by benzazepin-5-one derivatives, leading to reduced Aβ42 production.

In Vivo Experimental Validation

To validate the in vivo efficacy of a GSM, it is critical to use animal models that recapitulate key aspects of Alzheimer's pathology and to measure the target engagement and downstream effects on Aβ peptides in the central nervous system.

Objective: To correlate the concentration of a benzazepin-5-one GSM in the brain with its effect on Aβ42 levels in the brain and cerebrospinal fluid (CSF).

Methodology:

  • Animal Model: Use transgenic mice that overexpress human APP with familial Alzheimer's disease mutations (e.g., APP/PS1 or 5xFAD mice). These models develop age-dependent amyloid plaque pathology.

  • Study Design: Conduct a dose-response and time-course study. Administer single oral doses of the GSM at multiple dose levels.

  • Sample Collection: At various time points post-dose (e.g., 2, 6, 12, 24 hours), collect blood, CSF (from the cisterna magna), and brain tissue.

  • Endpoint Analysis:

    • Pharmacokinetics (PK): Measure the concentration of the GSM in plasma and brain homogenates using LC-MS/MS to determine its brain penetration and exposure profile.

    • Pharmacodynamics (PD):

      • Measure the levels of Aβ42, Aβ40, and Aβ38 in the brain and CSF using specific immunoassays (e.g., ELISA or Meso Scale Discovery).

      • Calculate the Aβ42/Aβ40 ratio, a key indicator of γ-secretase modulation.

  • Data Modeling: Correlate the brain drug concentration (PK) with the percentage reduction in brain/CSF Aβ42 (PD) to build a PK/PD model. This model is crucial for predicting the human dose required to achieve a therapeutic effect.

  • Rationale: This experiment is a self-validating system. A successful GSM will show a dose-dependent reduction in brain and CSF Aβ42 that correlates with its concentration in the brain.[6] The use of transgenic models allows for the direct measurement of the compound's effect on the human Aβ peptides relevant to the disease.

Part 3: Antitumor Activity

The structural diversity of benzazepine-related scaffolds has led to the discovery of derivatives with potent antitumor activities, operating through various mechanisms.[10][11][12]

Identified Mechanisms of Antitumor Action
  • Inhibition of Tubulin Polymerization: Some indolobenzazepinone derivatives have been shown to be highly cytotoxic by inhibiting the polymerization of tubulin.[12] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.

  • Dual HER2/HDAC1 Inhibition: A 1,5-benzodiazepin-2-one derivative was identified as a potent dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1).[13] HER2 is an oncogenic receptor tyrosine kinase overexpressed in some cancers (e.g., breast cancer), while HDACs are enzymes that regulate gene expression and are often dysregulated in cancer. Dual inhibition can lead to synergistic antitumor effects by blocking proliferation signals and promoting apoptosis.

  • Cholecystokinin (CCK) Receptor Antagonism: Some 1,3,4-benzotriazepin-5-one derivatives have been designed as structural analogues of CCK receptor antagonists.[10][11] The CCK-2 receptor is overexpressed in several cancers, and its activation can promote tumor growth. Antagonizing this receptor is a potential therapeutic strategy.[14]

In Vivo Experimental Validation

The choice of in vivo model is dictated by the specific proposed mechanism of action and the cancer type being targeted.

Objective: To assess the in vivo antitumor efficacy of a benzazepin-5-one derivative and to confirm its mechanism of action in a tumor-bearing animal.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Xenograft Implantation: Subcutaneously implant human cancer cells (chosen based on the target, e.g., HER2-positive breast cancer cells for a HER2 inhibitor) into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer the test compound daily via an appropriate route (e.g., p.o., i.p.).

  • Efficacy Assessment:

    • Primary Endpoint: Measure tumor volume with calipers 2-3 times per week. Calculate tumor growth inhibition (TGI).

    • Secondary Endpoint: Monitor animal body weight as an indicator of general toxicity.

  • Mechanism of Action Confirmation (at study termination):

    • Excise tumors and perform Western blot or immunohistochemistry (IHC) to analyze the levels of target engagement biomarkers. For a tubulin inhibitor, this could be an increase in phosphorylated histone H3 (a marker of M-phase arrest). For a HER2 inhibitor, this would be a decrease in phosphorylated HER2.

    • Perform a TUNEL assay on tumor sections to quantify apoptosis.

  • Rationale: This gold-standard preclinical model directly evaluates the compound's ability to inhibit tumor growth in a living system. The ex vivo analysis of tumors provides a crucial link between the observed efficacy and the proposed molecular mechanism, ensuring the effect is on-target.

Caption: Experimental workflow for evaluating the in vivo antitumor efficacy of a benzazepin-5-one derivative.

Summary of Quantitative Data

Class of DerivativeTargetIn Vitro Potency (Example)In Vivo ModelKey In Vivo EffectReference
Vasopressin Antagonist Vasopressin V2 ReceptorIC50 = 14 nM (Mozavaptan)AVP-infused hyponatremic ratsIncreased free water clearance, corrected serum sodium[4][5]
Gamma-Secretase Modulator γ-Secretase (Presenilin-1)IC50 for Aβ42 reduction ~100-300 nMAPP Transgenic MiceDose-dependent reduction of brain Aβ42 levels[6]
Antitumor Agent TubulinIC50 = 30-80 nM (Cytotoxicity)Glioma-grafted chick chorio-allantoic membraneReduced tumor progression[12]
Antitumor Agent HER2 / HDAC1IC50 = 0.023 nM (HER2), 0.041 nM (HDAC1)Human tumor xenograft miceTumor growth inhibition[13]

Conclusion

Benzazepin-5-one derivatives represent a remarkably versatile chemical scaffold, giving rise to compounds with distinct and potent in vivo mechanisms of action. By functioning as vasopressin receptor antagonists, they offer a targeted therapy for disorders of water balance. As gamma-secretase modulators, they present a nuanced and potentially safer approach to reducing pathogenic Aβ42 in Alzheimer's disease. Furthermore, their ability to interact with fundamental cancer-related targets like tubulin and oncogenic kinases underscores their potential in oncology. The successful development of these derivatives into clinical candidates hinges on the rigorous in vivo validation of their mechanisms using well-designed, disease-relevant animal models and robust PK/PD analysis, as outlined in this guide. Future research will undoubtedly uncover new targets and applications for this privileged chemical structure.

References

  • Oehlrich, D., et al. (2015). Discovery of novel triazolobenzazepinones as γ-secretase modulators with central Aβ42 lowering in rodents and rhesus monkeys. Bioorganic & Medicinal Chemistry Letters, 25(17), 3488-3494. [Link]

  • Taher, A. T., & Mohammed, L. W. (2013). Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. Archives of Pharmacal Research, 36(6), 684-693. [Link]

  • Ogawa, H., et al. (1999). 4,10-dihydro-5H-thieno[3,2-c][6]benzazepine derivatives and 9,10-dihydro-4H-thieno[2,3-c][6]benzazepine derivatives as orally active arginine vasopressin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(13), 1733-1736. [Link]

  • Verbalis, J. G., et al. (2006). Vasopressin receptor antagonists. Kidney International, 69(12), 2124-2130. [Link]

  • Taher, A. T., & Mohammed, L. W. (2013). Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. ResearchGate. [Link]

  • Hsieh, P. C., et al. (2022). Benzodiazepine Derivatives as Potent Vasopressin V2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease. Journal of Medicinal Chemistry, 65(11), 7784-7800. [Link]

  • Laronze-Cochard, M., et al. (2008). New C5-Alkylated Indolobenzazepinones Acting as Inhibitors of Tubulin Polymerization: Cytotoxic and Antitumor Activities. Journal of Medicinal Chemistry, 51(12), 3473-3482. [Link]

  • Fleisher, A. S., et al. (2013). The γ-Secretase Modulator, BMS-932481, Modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers. Journal of Alzheimer's Disease, 39(4), 895-908. [Link]

  • Doody, R. S., et al. (2013). A phase 3 trial of semagacestat for treatment of Alzheimer's disease. The New England Journal of Medicine, 369(4), 341-350. [Link]

  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References. Taylor & Francis. [Link]

  • Al-Obaydi, J., et al. (2022). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 12(1), 1-15. [Link]

  • Zhang, L., et al. (2023). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience, 15, 1249033. [Link]

  • Zhang, X., & Li, Y. M. (2018). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-secretase. Biochemistry, 57(29), 4153-4165. [Link]

  • Olsson, F., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1264878. [Link]

  • Fazzari, M., et al. (2021). Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. Molecules, 26(4), 939. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Biological Assay Preparation and Pharmacological Evaluation of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Executive Summary The fused bicyclic scaffold of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one represents a highly privileged chemotype in medicinal chemistry. Benzazepine derivatives are foundational to the developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused bicyclic scaffold of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one represents a highly privileged chemotype in medicinal chemistry. Benzazepine derivatives are foundational to the development of centrally acting agents and G-protein-coupled receptor (GPCR) modulators, most notably the Arginine Vasopressin (AVP) V2 receptor antagonists such as Tolvaptan and Conivaptan[1][2].

This application note provides a comprehensive, self-validating methodological framework for preparing and evaluating 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one and its synthetic derivatives in high-throughput biological assays. By prioritizing mechanistic causality and rigorous quality control, this guide ensures high-fidelity data generation in drug discovery workflows.

Mechanistic Grounding & Pharmacological Context

Understanding the physicochemical properties of the 1-ethyl-benzazepin-5-one core is critical for assay design.

  • Structural Causality: The 5-one (ketone) moiety serves as a critical hydrogen-bond acceptor, anchoring the molecule within the transmembrane binding pocket of GPCRs[1]. Simultaneously, the 1-ethyl substitution increases the lipophilicity of the molecule (computed XLogP3 ≈ 1.7)[3], enhancing cellular permeability but necessitating careful aqueous formulation to prevent precipitation.

  • Receptor Interaction: In the context of V2 receptors, benzazepine derivatives act as competitive antagonists. They sterically occlude the orthosteric binding site, preventing AVP-induced conformational changes that would normally activate the Gs​ -protein complex and stimulate adenylate cyclase[2].

GPCR_Signaling AVP Arginine Vasopressin V2R Vasopressin V2 Receptor AVP->V2R Agonist Binding BZA 1-Ethyl-Benzazepin-5-one BZA->V2R Competitive Antagonism Gs Gs-Protein Complex V2R->Gs Conformational Change cAMP Intracellular cAMP Gs->cAMP Adenylate Cyclase Activation

V2R signaling pathway modulated by benzazepin-5-one derivatives.

Compound Preparation & Formulation Strategy

Because 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a lipophilic small molecule, improper handling will lead to compound aggregation, non-specific plasticware binding, and artificially inflated IC50​ values.

Step-by-Step Formulation:

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Causality: Anhydrous DMSO prevents hydrolysis of the 5-one moiety and ensures complete solvation of the lipophilic core.

  • Intermediate Dilution: Perform 3-fold serial dilutions in 100% DMSO using a V-bottom polypropylene microtiter plate. Causality: Polypropylene minimizes the non-specific adsorption that frequently occurs with polystyrene plates.

  • Aqueous Working Solution: Dilute the DMSO stocks 1:100 into the designated Assay Buffer (containing 0.1% Bovine Serum Albumin, BSA). Causality: BSA acts as a lipid-carrier protein, maintaining the benzazepine derivative in solution while keeping the final DMSO concentration at ≤1.0%, preventing solvent-induced cellular toxicity.

Experimental Workflows

Protocol A: TR-FRET cAMP Functional Assay (Self-Validating System)

To evaluate the functional antagonism of the compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This system is self-validating: it uses a ratiometric readout (665 nm / 615 nm) that automatically corrects for inner-filter effects, well-to-well volume variations, and compound autofluorescence—a common artifact with conjugated aromatic systems like benzazepines.

Methodology:

  • Cell Seeding: Dispense 1,000 CHO-K1 cells stably expressing the human V2R into a 384-well white opaque plate.

  • Antagonist Incubation: Add 5 µL of the formulated benzazepin-5-one derivative (from Section 3) to the cells. Incubate for 30 minutes at 25°C. Causality: A 30-minute pre-incubation allows the antagonist to reach thermodynamic binding equilibrium with the receptor before the agonist is introduced.

  • Agonist Challenge: Add 5 µL of AVP at its EC80​ concentration. Incubate for 30 minutes.

  • Lysis and Detection: Add 10 µL of TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

  • Readout: Measure fluorescence emission at 615 nm (Europium donor) and 665 nm (d2 acceptor) after a 50 µs delay.

Protocol B: Competitive Radioligand Binding Assay

While functional assays measure downstream effects, radioligand binding confirms direct orthosteric target engagement.

Methodology:

  • Membrane Preparation: Resuspend V2R-expressing cell membranes (10 µ g/well ) in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4). Causality: Magnesium ions are strictly required to stabilize the high-affinity state of the GPCR-G protein complex.

  • Tracer Addition: Add 1 nM of [3H] -AVP alongside varying concentrations of the benzazepin-5-one derivative.

  • Equilibration: Incubate for 60 minutes at room temperature to ensure steady-state kinetics.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand.

Assay_Workflow Prep Compound Formulation (100% DMSO) Dilute Aqueous Dilution (≤1% DMSO, 0.1% BSA) Prep->Dilute Incubate Cell Incubation (CHO-V2R, 30 min) Dilute->Incubate Read TR-FRET Readout (665nm/615nm) Incubate->Read

Step-by-step biological assay workflow for benzazepin-5-one evaluation.

Data Interpretation & Quality Control

A robust assay must prove its own reliability before compound data is accepted. The table below outlines the quantitative parameters and quality control (QC) metrics required to validate the biological evaluation of benzazepin-5-one derivatives.

Validation MetricTR-FRET cAMP AssayRadioligand Binding AssayCausality / Rationale
Maximum DMSO Tolerance ≤ 1.0% final≤ 1.0% finalHigher concentrations disrupt lipid bilayers and alter GPCR conformation.
Z'-Factor (QC Metric) > 0.65> 0.50A Z'-factor > 0.5 mathematically guarantees a wide signal window and low variability, validating HTS readiness.
Reference Control ( IC50​ ) Tolvaptan: 10 - 50 nMTolvaptan: 1 - 5 nMEstablishes a pharmacological baseline to verify that the receptor is behaving normally.
Incubation Time 30 minutes at 25°C60 minutes at 25°CEnsures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Ki​ calculation via the Cheng-Prusoff equation.

References

  • PubChem: 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | C10H11NO - Computed Properties and Classification. National Institutes of Health (NIH). 3[3]

  • ACS Publications: A Scalable Process for the Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine Monohydrate and 4-[(Biphenyl-2-ylcarbonyl)amino]benzoic Acid: Two New Key Intermediates for the Synthesis of the AVP Antagonist Conivaptan Hydrochloride. Organic Process Research & Development. 1[1]

  • CymitQuimica: CAS 137977-97-0: 1-(4-Amino-2-methylbenzoyl) - Benzazepin-5-one Intermediates and Biological Targets.2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Welcome to the technical support center for the synthesis of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide solutions for improving yield and purity. The primary route to this benzazepinone core is the intramolecular Friedel-Crafts acylation of an N-aryl-γ-aminobutyric acid precursor. This guide will focus on troubleshooting and optimizing this key cyclization step.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting the intramolecular Friedel-Crafts acylation of N-ethyl-N-(4-aminobutanoyl)aniline (or its acid chloride) to synthesize 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in this intramolecular Friedel-Crafts acylation is a common issue that can often be traced back to several key factors related to the reaction conditions and the nature of the starting material.

Causality Analysis:

  • Lewis Acid Deactivation: The most probable cause is the deactivation of the Lewis acid catalyst by the basic nitrogen atom of your N-ethylaniline precursor. The lone pair of electrons on the nitrogen can coordinate with the Lewis acid (e.g., AlCl₃), forming a stable complex. This prevents the Lewis acid from activating the acyl group for the electrophilic aromatic substitution.[1] A stoichiometric amount of the Lewis acid is often required because the ketone product, also a Lewis base, will complex with the catalyst.[2]

  • Inappropriate Lewis Acid or Reaction Conditions: The choice and amount of Lewis acid are critical. A weak Lewis acid may not be sufficient to promote the cyclization, while an overly harsh Lewis acid or high temperatures can lead to decomposition of the starting material or product. The solvent also plays a crucial role; for instance, some intramolecular cyclizations show poor yields in solvents like CH₂Cl₂ but are more successful in others like 1,4-dioxane.[3]

  • Poor Quality Starting Material: Impurities in your N-ethyl-N-(4-aminobutanoyl)aniline or its acid chloride, such as residual water or other nucleophiles, can quench the Lewis acid and inhibit the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Experimental Protocols for Yield Improvement:

  • Protocol 1: Optimizing the Lewis Acid and Reaction Conditions

    • Starting Material Preparation: Ensure your precursor, N-ethyl-N-(4-aminobutanoyl)aniline, is thoroughly dried and free of impurities. If starting from the carboxylic acid, conversion to the acid chloride using oxalyl chloride or thionyl chloride is recommended to increase reactivity.

    • Choice of Lewis Acid:

      • Aluminum Chloride (AlCl₃): This is a strong and common Lewis acid for Friedel-Crafts reactions. Use at least a stoichiometric amount, and often an excess (2-3 equivalents) is beneficial to account for complexation with both the starting material and the product.

      • Polyphosphoric Acid (PPA): PPA can serve as both a catalyst and a solvent and is effective for intramolecular acylations. Heat the mixture of the starting carboxylic acid in PPA.

      • Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another powerful cyclizing agent.

      • Scandium Triflate (Sc(OTf)₃): A milder Lewis acid that can sometimes be more effective and require only catalytic amounts.[4]

    • Solvent Selection:

      • Dichloromethane (DCM) or Dichloroethane (DCE): Common solvents for Friedel-Crafts reactions.

      • Carbon Disulfide (CS₂): Another traditional solvent.

      • Nitrobenzene or Nitromethane: Can be effective but are more difficult to remove.

      • 1,4-Dioxane: Has shown success in some intramolecular cyclizations.[3]

    • Temperature Control: Start the reaction at a low temperature (0 °C) and slowly warm to room temperature or reflux, depending on the reactivity. Monitor the reaction by TLC or LC-MS to track product formation and starting material consumption.

  • Protocol 2: Nitrogen Protection Strategy

    If optimizing the reaction conditions fails, a nitrogen protection strategy may be necessary.

    • Introduce a Protecting Group: Protect the nitrogen atom with a group that is stable to the Friedel-Crafts conditions but can be easily removed later. A tosyl (Ts) or another sulfonyl group is a good candidate.

    • Perform the Cyclization: Carry out the intramolecular Friedel-Crafts acylation on the N-protected precursor. The electron-withdrawing nature of the protecting group will reduce the basicity of the nitrogen, preventing Lewis acid deactivation.

    • Deprotection: After successful cyclization, remove the protecting group to obtain the desired product.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing the desired product, but I am also observing several side products, making purification difficult and lowering the overall yield. What are these impurities and how can I minimize their formation?

Answer:

The formation of multiple products is indicative of side reactions occurring under the Friedel-Crafts conditions. Identifying the nature of these impurities is key to mitigating their formation.

Causality Analysis:

  • Intermolecular Acylation: If the reaction concentration is too high, the acylating agent of one molecule may react with the aromatic ring of another, leading to polymeric byproducts.

  • Positional Isomers: While the ethylamino group is an ortho, para-director, steric hindrance may favor para-acylation. However, depending on the reaction conditions, some ortho-acylation might occur, leading to isomeric benzazepinones.

  • Decomposition: Harsh reaction conditions (strong Lewis acid, high temperature) can lead to the decomposition of the starting material or the product, resulting in a complex mixture of impurities.

Strategies for Minimizing Impurity Formation:

  • High Dilution: To favor the intramolecular reaction over the intermolecular one, perform the reaction at high dilution. This can be achieved by slowly adding a solution of the starting material to a solution of the Lewis acid over an extended period.

  • Careful Control of Reaction Conditions:

    • Use the mildest possible Lewis acid that still provides a reasonable reaction rate.

    • Maintain the lowest effective temperature.

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.

Purification Protocol:

If impurities are still formed, a robust purification strategy is needed.

  • Aqueous Work-up: After quenching the reaction (e.g., with ice-water), perform an extraction to separate the organic product from the inorganic salts.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[5]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective final purification step to obtain a high-purity compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one?

The most common and direct route is the intramolecular Friedel-Crafts acylation of N-ethyl-N-phenyl-4-aminobutanoic acid or its corresponding acid chloride.[4] Other routes to the benzazepine core exist, such as Dieckmann condensation, Beckmann rearrangement, and ring-closing metathesis, but these may require more steps.[7][8]

Q2: How does the N-ethyl group influence the reaction?

The N-ethyl group is an activating, ortho, para-director for electrophilic aromatic substitution. This directs the acylation to the desired position on the aromatic ring. However, as a basic site, it can also interfere with the Lewis acid catalyst.

Q3: Are there alternative, milder methods for the cyclization step?

Yes, while traditional Friedel-Crafts conditions can be harsh, alternative methods are being developed. Gold-catalyzed intramolecular cyclizations have shown promise for similar systems and often proceed under milder conditions.[3] Additionally, Brønsted acids like triflic acid have been used for intramolecular cyclizations.[3]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for tracking the consumption of starting material and the formation of the product and byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone carbonyl.

Q5: My final product appears to be an oil. Is this expected, and how can I best purify it?

While some benzazepinones are solids, it is not uncommon for them to be oils, especially if there are minor impurities present.[8] If the product is an oil, purification should be performed using column chromatography on silica gel.[5]

Data Summary

ParameterRecommended Condition/ReagentRationale
Precursor N-ethyl-N-(4-chlorobutanoyl)anilineAcid chloride is more reactive than the carboxylic acid.
Lewis Acid AlCl₃ (2-3 eq.), PPA, Eaton's ReagentStrong Lewis acids are needed for this acylation.
Solvent Dichloromethane, Dichloroethane, 1,4-DioxaneChoice of solvent can significantly impact yield.[3]
Temperature 0 °C to refluxOptimize for a balance between reaction rate and side reactions.
Concentration High dilutionFavors intramolecular cyclization.
Purification Column Chromatography, RecrystallizationTo remove impurities and isolate the pure product.[5][6]

Experimental Workflow Diagram

Synthesis_Workflow Start_Material N-ethylaniline & 4-chlorobutanoyl chloride Acylation N-Acylation Start_Material->Acylation Precursor N-ethyl-N-(4-chlorobutanoyl)aniline Acylation->Precursor Cyclization Intramolecular Friedel-Crafts Acylation Precursor->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Final_Product 1-ethyl-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one Purification->Final_Product

Caption: General synthetic workflow.

References

  • [Synthesis of Ring-Fused 1-Benzazepines via[7][10]-Hydride Shift/7-Endo Cyclization Sequences. Organic Letters - ACS Publications.]([Link])

  • [Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[4]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-. ACS Publications.]([Link])

Sources

Optimization

how to resolve co-elution of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one impurities in HPLC

Troubleshooting Guide: Resolving Co-Elution of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Impurities Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving Co-Elution of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Impurities

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a critical nitrogen-containing bicyclic intermediate, predominantly utilized in the synthesis of vasopressin V2 receptor antagonists such as Tolvaptan[1]. During HPLC method development, analysts frequently encounter severe co-elution between the main active pharmaceutical ingredient (API) intermediate and its structurally analogous impurities (e.g., des-ethyl derivatives, ring-opened degradants, and 5-hydroxy reduction products)[2].

The root cause of this co-elution is fundamentally thermodynamic. The molecule features a tertiary amine (N-ethyl) conjugated to a benzazepine core. At typical mobile phase pH levels (pH 4–7), residual silanol groups (Si-OH) on standard silica-based stationary phases ionize to form negatively charged silanoxanes (Si-O⁻). The protonated tertiary amine undergoes strong secondary ion-exchange interactions with these sites, leading to kinetic band broadening (peak tailing) that physically masks closely eluting impurities[3].

Mechanistic Troubleshooting Workflow (E-E-A-T)

To achieve baseline resolution ( Rs​≥2.0 ), the chromatographic system must be optimized to suppress secondary interactions while maximizing selectivity ( α ) for the benzazepine core.

Step 1: Stationary Phase Optimization

Standard Type-B silica columns are insufficient for this class of compounds. Switch to a Charged Surface Hybrid (CSH) column or a heavily end-capped, polar-embedded column (e.g., amide or ether linked). CSH technology incorporates a low-level positive surface charge that electrostatically repels the protonated tertiary amine, drastically reducing tailing even in low-ionic-strength mobile phases[3].

Step 2: Mobile Phase pH and Buffer Selection

Do not rely on unbuffered water/acetonitrile. You must control the ionization state of both the analyte and the silica surface.

  • Acidic Approach (Recommended): Use 0.05% - 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). At this pH, silanol ionization is fully suppressed, eliminating the ion-exchange retention mechanism. TFA also acts as a weak ion-pairing agent, further sharpening the amine peak.

  • Silanol Masking Agents: If an acidic pH cannot be used due to column constraints, add a competing tertiary amine, such as triethylamine (TEA) or hexylamine (0.5 - 5.0 mM), to the mobile phase to preferentially block active silanol sites[4].

Step 3: Kinetic Tuning (Temperature & Gradient)

Benzazepines can exhibit rotational isomers (rotamers) around the amide/amine bonds, which sometimes appear as split peaks or shoulders at room temperature. Elevating the column temperature to 45°C–50°C increases the interconversion rate, collapsing rotamers into a single sharp peak and improving overall mass transfer kinetics[5].

Experimental Protocol: Self-Validating HPLC Workflow

This protocol is designed as a self-validating system. The System Suitability Test (SST) acts as a built-in quality gate; if the tailing factor exceeds the threshold, the system prevents the analyst from proceeding to quantification, ensuring data integrity.

Methodology:

  • Column Installation: Install a CSH C18 column (150 mm × 4.6 mm, 2.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% TFA in Milli-Q Water (Filter through 0.22 µm nylon membrane).

    • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C.

    • Detection: UV at 254 nm (PDA detector recommended for peak purity analysis)[6].

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 5.0 min: 20% B (Isocratic hold to focus polar degradants).

    • 5.0 - 25.0 min: 20% 60% B (Linear ramp for impurity separation).

    • 25.0 - 30.0 min: 60% B (Column wash).

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

    • Validation Gate: The USP tailing factor ( Tf​ ) must be ≤1.2 . If Tf​>1.2 , purge the system and verify mobile phase pH.

Quantitative Data: Chromatographic Shifts

The following table summarizes the expected chromatographic behavior when transitioning from a standard unbuffered method to the optimized protocol.

Analyte / Impurity ProfileStructural ModificationRet. Time (Std C18, pH 6.8)Ret. Time (CSH C18, pH 2.0)Resolution ( Rs​ )
Ring-opened amino acid Hydrolysis of benzazepine ring12.1 min8.4 min> 5.0
Des-ethyl impurity Loss of N-ethyl group (Secondary amine)14.2 min12.5 min3.5
1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Main API Intermediate 14.5 min (Tailing: 2.4)14.1 min (Tailing: 1.05)-
5-hydroxy degradant Ketone reduced to secondary alcohol14.8 min15.3 min3.1
Decision Matrix Visualization

HPLC_Troubleshooting Start Co-elution Detected: 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one & Related Impurities Step1 Assess Peak Shape (Is USP Tailing Factor > 1.5?) Start->Step1 TailingYes Yes: Silanol Interaction Switch to CSH C18 Column or Add 0.05% TFA Step1->TailingYes Tailing Observed TailingNo No: Selectivity Issue Modify Stationary Phase (e.g., Phenyl-Hexyl) Step1->TailingNo Symmetrical Peaks Step2 Optimize Thermodynamics (Adjust pH to 2.0 to suppress silanols) TailingYes->Step2 TailingNo->Step2 Step3 Enhance Kinetic Efficiency (Set Column Temp to 45°C) Step2->Step3 Success Baseline Resolution Achieved (Rs > 2.0) Step3->Success

Figure 1: Decision matrix for resolving benzazepinone co-elution via kinetic and thermodynamic tuning.

Frequently Asked Questions (FAQs)

Q: Why does the main peak tail so severely on my standard C18 column, even with a fresh batch of mobile phase? A: Standard Type-A and older Type-B silica columns possess residual acidic silanol groups. Because 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one contains a tertiary amine, it becomes protonated in the mobile phase and undergoes secondary ion-exchange interactions with these ionized silanols[3]. This dual-retention mechanism (hydrophobic + ion-exchange) causes the molecules to elute at different rates, manifesting as severe tailing.

Q: Can I resolve the 5-hydroxy degradant from the main peak using an isocratic method? A: It is highly discouraged. The 5-hydroxy degradant and the main ketone intermediate have very similar hydrophobicities. An isocratic method broadens late-eluting peaks due to longitudinal diffusion, which will likely cause the tail of the main peak to swallow the 5-hydroxy impurity. A gradient method actively focuses the bands as they move through the column, ensuring sharp peaks and higher resolution[5].

Q: My peaks are well-shaped, but the des-ethyl impurity still co-elutes. What is the next logical step? A: If peak shape is optimal but resolution is poor, you have a selectivity ( α ) issue. The des-ethyl impurity differs only by the absence of an aliphatic ethyl group. Switch to a stationary phase that offers orthogonal selectivity, such as a Phenyl-Hexyl column. The phenyl rings in the stationary phase will engage in π−π interactions with the benzazepine core, often providing the necessary shift in retention time to separate aliphatic variations.

Q: How can I verify that my main peak is completely free of hidden co-eluting impurities? A: Utilize Photodiode Array (PDA) peak purity analysis. The software compares the UV spectra at the leading edge, apex, and trailing edge of the peak. A peak purity match factor of >990 indicates spectral homogeneity[6]. For absolute confirmation, orthogonal testing via LC-MS/MS is recommended to verify that only a single mass-to-charge ( m/z ) ratio exists under the peak.

References
  • Title: Synthesis and Characterization of Tolvaptan Impurities Source: Advances in Chemistry (via ResearchGate) URL: [Link]

  • Title: Method Development and Validation for Tolvaptan Source: International Journal of Research in Pharmaceutical Sciences (via Semantic Scholar) URL: [Link]

  • Title: RP-HPLC method for the estimation of known related impurities in Tolvaptan Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: LCGC / Chromatography Online URL: [Link]

  • Title: The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

Sources

Troubleshooting

overcoming solubility issues with 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in aqueous media

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing formulation challenges with 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one . As a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing formulation challenges with 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one . As a highly lipophilic small molecule, its poor aqueous solubility often leads to precipitation in biological buffers, compromising in vitro assays and in vivo bioavailability.

This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative strategies to overcome these thermodynamic barriers.

Physicochemical Profile & Solubility Data

Before formulating, it is critical to understand the intrinsic properties of the target compound. Medications with an aqueous solubility of less than 100 µg/mL are generally classified as poorly soluble and require advanced formulation strategies[1].

PropertyData / ValueReference
Compound Name 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one[2]
CAS Number 1596719-99-1[2]
Molecular Formula C₁₂H₁₅NO[2]
Molecular Weight 189.25 g/mol [2]
Aqueous Solubility (pH 7.4) < 100 µg/mL (Estimated, Highly Lipophilic)[1]
Primary Solubilization Strategies Co-solvency, Complexation (Cyclodextrins), Micellar Surfactants[3],[4]
Troubleshooting FAQs

Q1: Why does my compound immediately crash out when I dilute my DMSO stock into PBS?

  • The Issue: You observe a cloudy suspension or crystalline precipitate immediately upon adding your concentrated DMSO stock to an aqueous buffer.

  • Causality: This is driven by a thermodynamic "solvent shift." The compound is highly soluble in pure DMSO, but when introduced to an aqueous environment, the local DMSO concentration drops rapidly. Because water cannot form favorable hydrogen bonds with the hydrophobic benzazepine core, the hydrophobic effect drives the non-polar molecules to self-associate and nucleate into aggregates rather than remain solvated[4].

  • Solution: Avoid direct aqueous dilution. You must lower the thermodynamic barrier to aqueous solvation by incorporating a surfactant or carrier (like cyclodextrins) before or during the introduction of the aqueous phase[3].

Q2: Can I just lower the pH or make an HCl salt to dissolve it?

  • The Issue: Attempting to use acidic buffers to force protonation and dissolution.

  • Causality: The method of forming salts of weak bases is a classic solubility enhancement technique[1]. However, unlike standard aliphatic amines, the nitrogen in 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is directly adjacent to the aromatic ring (aniline-like). This conjugation delocalizes the nitrogen's lone pair, drastically lowering its pKa. While it might dissolve in highly acidic environments (pH < 2), it will immediately precipitate upon neutralization to physiological pH (7.4)[4].

  • Solution: Salt formation is not a viable strategy for this specific scaffold. Rely on complexation or co-solvents instead.

Q3: I need to perform in vitro cell-based assays. How can I keep the compound in solution without exceeding 0.1% DMSO?

  • The Issue: Cell lines are highly sensitive to organic solvents, but reducing DMSO causes the compound to precipitate.

  • Causality: To maintain solubility at <0.1% DMSO without toxicity, you must physically shield the hydrophobic molecule from the aqueous environment.

  • Solution: Use. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic guest molecule, while its hydrophilic exterior maintains bulk aqueous solubility[3]. This inclusion complex prevents precipitation without relying on high organic solvent concentrations.

Mechanistic Workflows

The following diagram illustrates the thermodynamic pathways of precipitation versus successful solubilization using our recommended excipients.

G Stock DMSO Stock Solution (High Solubility) Buffer Direct Aqueous Dilution (Buffer/Media) Stock->Buffer Solvent Shift Excipient Addition of HP-β-CD or Co-solvents (PEG400) Stock->Excipient Pre-mixing Precipitate Nucleation & Precipitation (Aggregates Form) Buffer->Precipitate Hydrophobic Effect Complex Micellar/Inclusion Complex (Thermodynamically Stable) Excipient->Complex Aqueous Dilution Assay Successful In Vitro / In Vivo Application Complex->Assay Solubilized

Fig 1: Thermodynamic pathways of precipitation vs. micellar/inclusion solubilization.

Validated Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vitro Use)

This protocol utilizes complexation to achieve a stable, solvent-free aqueous solution suitable for cell culture.

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS or saline.

  • Weighing: Weigh the required amount of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one to achieve your target stock concentration (e.g., 2 mg/mL).

  • Complexation: Add the dry compound directly to the HP-β-CD solution. Expert Insight: Do not dissolve the compound in DMSO first. Residual organic solvents compete for the cyclodextrin cavity and can destabilize the inclusion complex over time[3].

  • Equilibration: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 30–45 minutes until the solution is completely clear.

  • Self-Validating Step: In a dark room, shine a laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms true molecular solubilization rather than a colloidal micro-suspension.

  • Sterilization: Sterile filter the solution through a 0.22 µm PTFE or PVDF syringe filter.

W Step1 Weigh Compound (1-ethyl-...-5-one) Step3 Mix & Sonicate (40°C, 30 mins) Step1->Step3 Step2 Prepare 20% w/v HP-β-CD in Saline Step2->Step3 Step4 Sterile Filter (0.22 µm PTFE) Step3->Step4 Dissolved Step5 Verify Concentration (HPLC/UV) Step4->Step5 Clear Solution

Fig 2: Step-by-step formulation workflow for HP-β-CD inclusion complexation.

Protocol B: PEG/Tween Co-Solvent System (For In Vivo IV/PO Dosing)

This protocol uses a co-solvent approach to reduce interfacial tension and a surfactant to permit molecules to dissolve into a micellar phase, preventing precipitation upon injection[4],[1].

  • Organic Phase Dissolution: Dissolve 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in 5% (v/v) DMSO to create a highly concentrated primary stock.

  • Co-Solvent Bridging: Add 40% (v/v) PEG300 or PEG400 and vortex thoroughly. Causality: PEG acts as a bridging co-solvent, reducing the dielectric constant of the mixture and matching the polarity of the drug[1].

  • Micellar Stabilization: Add 5% (v/v) Tween 80 and mix until homogeneous. Causality: The surfactant coats the solvated molecules, forming pre-micellar structures that protect the drug from bulk water[4].

  • Aqueous Titration: Slowly add 50% (v/v) sterile saline dropwise while continuously vortexing. Critical: Rapid addition of the aqueous phase will cause localized supersaturation and irreversible precipitation.

  • Self-Validating Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If no white pellet forms, the compound is stably solubilized and safe for in vivo administration.

References
  • MDPI (Applied Sciences). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. URL:[Link]

  • World Journal of Biology Pharmacy and Health Sciences (WJBPHS). Solubility enhancement techniques: A comprehensive review. URL:[Link]

  • GSC Biological and Pharmaceutical Sciences. A review on solubility enhancement technique for pharmaceutical drugs. URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization and purification of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-o...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization and purification of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. Here, we address common challenges and provide practical, field-tested solutions to optimize the purity and yield of this compound.

I. Core Principles of Recrystallization for Benzazepinones

Recrystallization is a powerful purification technique for solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the remaining solution (mother liquor).

Key Considerations for 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one:
  • Solubility Profile : This compound is generally soluble in various organic solvents. The key is to find a solvent where its solubility is high at elevated temperatures and significantly lower at room temperature or below.

  • Potential Impurities : Impurities can arise from starting materials, side reactions, or degradation products. Common impurities in the synthesis of related benzazepinones can include starting materials that were not fully consumed, byproducts from ring-closure reactions, and oxidation products.[1]

  • Polymorphism : Be aware that different crystalline forms (polymorphs) of the compound may exist, potentially influencing solubility and melting point.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems frequently encountered during the recrystallization of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Problem Potential Causes Solutions & Explanations
Low or No Crystal Formation 1. Solvent Choice : The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Insufficient Concentration : The solution may not be saturated or supersaturated upon cooling. 3. Rapid Cooling : Cooling the solution too quickly can inhibit nucleation and crystal growth.1. Re-evaluate Solvent System : Test a range of solvents with varying polarities. Consider a mixed-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent" or "poor" solvent).[2][3] 2. Concentrate the Solution : If too much solvent was added, carefully evaporate a portion of it to reach the saturation point. 3. Induce Crystallization : Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[2][4]
"Oiling Out" 1. Melting Point vs. Boiling Point : The boiling point of the solvent might be higher than the melting point of the compound. 2. High Impurity Concentration : Impurities can lower the melting point of the mixture. 3. Rapid Cooling : Cooling too quickly can cause the compound to separate as a supercooled liquid.1. Select a Lower-Boiling Solvent : Choose a solvent with a boiling point below the melting point of your compound. 2. Preliminary Purification : If the crude material is highly impure, consider a preliminary purification step like column chromatography. 3. Slow Cooling & Dilution : Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool slowly.[2][5]
Colored Impurities in Crystals 1. Co-crystallization : The impurity may have similar solubility properties to the desired compound. 2. Inclusion : Rapid crystal growth can trap impurities within the crystal lattice.1. Activated Charcoal Treatment : Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the product.[2] 2. Slow Crystallization : Ensure a slow cooling rate to promote the formation of well-ordered crystals that exclude impurities. A second recrystallization may be necessary.
Low Yield 1. Excess Solvent : Using too much solvent will leave a significant amount of the product dissolved in the mother liquor. 2. Premature Crystallization : Crystals forming during hot filtration will be lost. 3. Inadequate Cooling : Not cooling the solution to a low enough temperature can result in incomplete precipitation.1. Use Minimal Hot Solvent : Add just enough hot solvent to fully dissolve the crude product. 2. Preheat Filtration Apparatus : Warm the funnel and receiving flask before filtering the hot solution to prevent premature crystallization. 3. Maximize Cooling : After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4][5]

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one?

A1: A good starting point is to test solvents of varying polarities. Based on the structures of similar benzazepine derivatives, consider screening the following:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Hexane, Heptane (often used as anti-solvents)

For related compounds, recrystallization from hexane or ether has been reported.[6]

Q2: How do I perform a mixed-solvent recrystallization?

A2:

  • Dissolve your crude compound in a minimum amount of a hot "good" solvent (one in which it is highly soluble).

  • While the solution is still hot, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A second recrystallization is often necessary to achieve high purity. Ensure that you are allowing for slow crystal growth, as this is key to excluding impurities. If significant impurities remain, consider an alternative purification method such as column chromatography before a final recrystallization step.

Q4: Can I use a rotary evaporator to remove excess solvent?

A4: Yes, a rotary evaporator is an efficient way to concentrate your solution if you have added too much solvent. However, be careful not to evaporate to dryness, as this will deposit both your compound and the impurities. Concentrate the solution, then allow it to cool slowly to form crystals.

IV. Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general guideline. The specific solvent and volumes will need to be determined experimentally.

1. Solvent Selection:

  • Place a small amount of your crude 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one into several test tubes.
  • Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
  • Heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound when hot.
  • Allow the hot solutions to cool. The best solvent will yield a good crop of crystals upon cooling.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen recrystallization solvent.
  • Heat the mixture to boiling, gently swirling to aid dissolution.
  • If the solid does not completely dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.
  • Preheat a funnel and a clean receiving flask.
  • Pour the hot solution through a fluted filter paper in the preheated funnel.

4. Crystallization:

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

6. Drying:

  • Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.

V. Visualizing the Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot, Saturated Solution B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Slow Cooling D->F No E->F G Crystal Formation F->G H Vacuum Filtration G->H I Pure Crystals H->I J Mother Liquor (Dissolved Impurities) H->J K Wash with Cold Solvent I->K L Drying K->L M Final Pure Product L->M

Caption: A flowchart of the recrystallization process.

VI. Solvent Polarity and Impurity Removal

The choice of solvent is critical for effective purification. The polarity of the solvent will determine its ability to dissolve the target compound and the impurities.

Solvent_Polarity cluster_0 Solvent Polarity Spectrum cluster_1 Impurity Type Non-Polar Non-Polar (e.g., Hexane, Toluene) Intermediate Intermediate Polarity (e.g., Ethyl Acetate, Acetone) NonPolar_Imp Non-Polar Impurities Intermediate->NonPolar_Imp Moderate/Low Solubility Polar_Imp Polar Impurities Intermediate->Polar_Imp Moderate/Low Solubility Polar Polar (e.g., Ethanol, Methanol, Water) Polar->Polar_Imp Good Solubility

Caption: Relationship between solvent polarity and impurity solubility.

Principle in Practice: If your primary impurities are non-polar starting materials, a moderately polar solvent might be ideal. This would keep the non-polar impurities dissolved in the mother liquor while allowing your likely more polar product to crystallize. Conversely, for polar impurities, a less polar solvent would be more effective.

VII. References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tolvaptan-impurities. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

preventing thermal degradation of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one during storage

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one . As a Senior Application Scientist, I have designed this guide to move beyond ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind our protocols. Understanding why this compound degrades is the key to preventing it.

Mechanistic Causality of Thermal Degradation

The structural core of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one consists of a fused 7-membered azepine ring with a ketone at the C5 position and an N-ethyl group at the 1-position. While this scaffold is highly valuable in drug development, it is thermodynamically sensitive to thermal and oxidative stress.

Why does it degrade?

  • Alpha-Carbonyl Oxidation: The C4 position (adjacent to the C5 ketone) is highly activated. Under thermal stress, especially in the presence of trace oxygen, this position readily forms a radical, leading to oxidative degradation.

  • N-Dealkylation: Thermal energy lowers the activation barrier for the cleavage of the N-ethyl group. This process is accelerated by atmospheric oxygen, converting the tertiary amine into a highly reactive secondary amine degradant.

  • Thermolysis and Ring Cleavage: Extreme thermal conditions (>150°C) or prolonged exposure to moderate heat in the presence of moisture can induce catastrophic ring cleavage. The C-N bond in the azepine ring is particularly vulnerable to thermal hydrolysis, a phenomenon well-documented in the thermolysis of related benzazepine derivatives[1].

ThermalDegradation A 1-Ethyl-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one B Thermal Stress / O2 (>25°C) A->B C C4 Alpha-Carbonyl Oxidation B->C D N-Dealkylation (Loss of Ethyl) B->D E Azepine Ring Cleavage B->E F Polymeric/Oxidized Degradants C->F D->F E->F

Thermal degradation pathways of the benzazepin-5-one core.

Quantitative Stability Profile

To optimize your experimental timelines, we have summarized the degradation kinetics of the benzazepine core under various storage conditions. As seen in forced degradation studies of related benzazepines, temperature and oxygen act synergistically to destroy the compound[2].

Storage ConditionTemperatureTrace Oxygen Present?Estimated Shelf LifePrimary Degradation Pathway
Ambient (Light) 25°CYes< 1 MonthPhoto-oxidation, N-dealkylation
Refrigerated 4°CYes6 MonthsSlow oxidative degradation
Freezer (Sealed) -20°CNo (Argon Purged)> 2 YearsNone (Stable)
Forced Thermal 80°CYes< 48 HoursRapid thermolysis & ring cleavage

Self-Validating Experimental Protocols

Protocol A: Optimal Storage Workflow

Do not simply place the compound in a freezer. Follow this self-validating workflow to ensure absolute stability[3].

  • Desiccation: Dry the API under high vacuum (0.1 mbar) for 12 hours. Causality: Trace moisture acts as a nucleophile, accelerating thermal hydrolysis of the azepine ring.

  • Aliquoting: Transfer the dried powder into amber glass vials. Causality: Amber glass prevents concurrent photolytic degradation, which lowers the activation energy for radical formation.

  • Inert Gas Blanketing: Purge each vial with high-purity Argon (99.999%) for 30 seconds. Causality: Argon is heavier than air and provides a more effective, stable blanket over the solid API than Nitrogen, completely displacing the oxygen required for C4 oxidation.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and store immediately at -20°C.

Protocol B: HPLC Purity Verification

Before using a stored batch in critical assays, validate its integrity using this system-suitability-tested (SST) method.

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Trifluoroacetic acid in LC-MS grade water) and Solvent B (0.1% TFA in Acetonitrile).

  • System Suitability Test (SST): Inject a known degraded standard (e.g., a sample intentionally exposed to 80°C for 24 hours). Causality: This proves your column can successfully resolve the intact parent compound from its structurally similar degradants.

  • Sample Preparation: Dissolve 1.0 mg of the test batch in 1.0 mL of A:B (50:50 v/v).

  • Chromatographic Run: Use a C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Apply a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection: Monitor absorbance at 240 nm. Causality: The conjugated aromatic system of the benzazepine core strongly absorbs at 240 nm, providing maximum sensitivity[2].

  • Validation: If the parent peak area is <98% of the total integrated area, the batch has thermally degraded and requires repurification.

Troubleshooting Workflow & FAQs

TroubleshootingWorkflow S1 Routine Purity Check (Visual / UV-Vis) S2 Degradation Suspected? (Discoloration/Assay Drop) S1->S2 S3 Perform LC-MS/HPLC (Detect at 240 nm) S2->S3 Yes S4 Identify Degradant Profile (Oxidation vs Thermolysis) S3->S4 S5 Implement Corrective Action (Argon Purge, -20°C Storage) S4->S5

Troubleshooting workflow for suspected thermal degradation.

Frequently Asked Questions (Q&A)

Q: My compound changed from a white powder to a yellow/brown solid. Is it still usable? A: No. Discoloration is a macroscopic indicator of thermal oxidation and polymerization of the azepine ring. The yellowing typically results from extended pi-conjugation in the polymeric degradants. You must repurify the batch via flash chromatography before proceeding with any synthesis or biological assays.

Q: Can I store the compound as a stock solution in DMSO at room temperature? A: Absolutely not. DMSO is highly hygroscopic and can act as a mild oxidant over time. When combined with thermal stress at room temperature, it severely accelerates the degradation of the benzazepine core. If you must create a stock solution for High-Throughput Screening (HTS), aliquot it immediately and store it at -80°C, thawing each aliquot only once.

Q: What is the most critical factor in preventing degradation: temperature or oxygen? A: Both are synergistic, but oxygen is the primary culprit. Thermal energy provides the activation energy, but oxygen is the required reactant for the benzylic oxidation and N-dealkylation pathways. Removing oxygen via Argon purging significantly increases the thermal tolerance of the compound.

Q: How do I separate the intact compound from its thermal degradants? A: If degradation has occurred, standard silica gel flash chromatography is highly effective. Because thermal degradants (like N-dealkylated secondary amines or ring-opened carboxylic acids) are significantly more polar than the intact tertiary amine, a gradient of Ethyl Acetate in Hexanes will elute the intact 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one first, leaving the degradants on the baseline.

References

  • Title: Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement Source: PMC (National Institutes of Health) URL: [Link][1]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Benzazepin-5-one Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help you navigate the functionalization of the 1,2,3,4-tetrahydro-1-benzazepin-5-one scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help you navigate the functionalization of the 1,2,3,4-tetrahydro-1-benzazepin-5-one scaffold. This privileged bicyclic core is a critical building block in the development of arginine vasopressin V2 receptor antagonists (such as tolvaptan analogs) and selective neuropharmacological agents[1][2].

While N-alkylation of this scaffold is a fundamental transformation, researchers frequently encounter poor conversion rates and regioselectivity issues. The core challenge stems from the ambident nature of the molecule: the N1 position is a sterically hindered, aniline-like secondary amine, while the C4 protons are highly acidic due to their position alpha to the C5 ketone[3][4]. This guide provides field-proven protocols, mechanistic causality, and troubleshooting strategies to ensure strict N-selectivity and high yields.

Mechanistic Pathway & Regioselectivity Divergence

Understanding the causality behind base selection is the first step in optimization. The 7-membered aza-ring adopts a conformation that partially buries the N1 lone pair. When strong bases are used, thermodynamic deprotonation occurs at the C4 position, generating an enolate that competes with the N1 amine for the electrophile, leading to C4-alkylated or N,C-dialkylated impurities[3].

Pathway cluster_intermediates Reactive Intermediates SM 1,2,3,4-Tetrahydro-1-benzazepin-5-one (Secondary Amine & C5 Ketone) Base Base Addition (Deprotonation / Acid Scavenging) SM->Base N_Nu N1 Nucleophile (Kinetic/Neutral Amine) Base->N_Nu Mild Base (K2CO3) C_Enolate C4 Enolate (Thermodynamic/Strong Base) Base->C_Enolate Strong Base (NaH, n-BuLi) N_Prod N-Alkylated Benzazepin-5-one (Desired Target) N_Nu->N_Prod Alkyl Halide (SN2) C_Enolate->N_Prod Sterically Hindered Electrophile C_Prod C4-Alkylated Side Product (Impurity) C_Enolate->C_Prod Alkyl Halide

Fig 1: Mechanistic divergence in the alkylation of benzazepin-5-ones based on base selection.

Core Optimization Protocols

To achieve optimal results, do not rely on a "one-size-fits-all" approach. Select your protocol based on the steric profile and reactivity of your electrophile.

Protocol A: Kinetically Controlled Mild Alkylation (For Primary & Benzyl Halides)

This protocol utilizes a mild base to act as an acid scavenger rather than a strong deprotonating agent, keeping the C4 position protonated while allowing the neutral N1 amine to attack the electrophile via an S_N2 mechanism[4][5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of 1,2,3,4-tetrahydro-1-benzazepin-5-one in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.0 eq of finely powdered, anhydrous K₂CO₃ (or Cs₂CO₃ for slightly hindered systems). Causality: Mild carbonates neutralize the generated HX without pushing the C4 position into an enolate state.

  • Electrophile Addition: Add 1.2 eq of the alkyl halide dropwise at room temperature.

  • Heating: Heat the mixture to 60 °C for 4–8 hours.

  • Workup: Quench with water to dissolve the inorganic salts. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF.

Self-Validating System: Monitor the reaction via LC-MS. The desired N-alkylated product will exhibit a distinct retention time shift (more lipophilic) and lack the characteristic N-H stretch (~3300 cm⁻¹) if analyzed by IR. A mass shift of +[Alkyl - H] confirms product formation. If a +[2xAlkyl - 2H] peak appears, dialkylation has occurred, indicating the temperature was too high.

Protocol B: Intramolecular/Intermolecular Mitsunobu N-Alkylation (For Secondary Alcohols)

When dealing with secondary alkyl groups, standard S_N2 alkylation often fails due to the severe steric hindrance at the N1 position. The Mitsunobu reaction circumvents this by activating the alcohol and allowing the nitrogen to act as the nucleophile under strictly neutral/mildly acidic conditions, completely eliminating C4-alkylation[6][7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the benzazepin-5-one, 1.2 eq of the target alcohol, and 1.5 eq of Triphenylphosphine (PPh₃) in anhydrous THF (0.1 M) under argon.

  • Activation: Cool the flask to 0 °C. Add 1.5 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate by ambient moisture.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture in vacuo. Purify via silica gel chromatography.

Self-Validating System: The reaction mixture will turn clear yellow upon the addition of DIAD. TLC (Hexane/EtOAc 7:3) should show the consumption of the starting material and the appearance of a new, higher R_f spot. Triphenylphosphine oxide (TPPO) will appear as a strong UV-active spot near the baseline. If the SM spot remains unchanged but DIAD is consumed, the alcohol is too sterically hindered to form the alkoxyphosphonium ion.

Quantitative Data Summary

The following table summarizes the empirical effect of reaction parameters on regioselectivity using benzyl bromide as a model electrophile. This data demonstrates why base selection is the primary driver of reaction success.

BaseSolventTemp (°C)ElectrophileN-Alkylation Yield (%)C4-Alkylation Yield (%)Mechanistic Note
NaH (1.5 eq)THF0 to RTBenzyl Bromide42%38%Strong base promotes thermodynamic C4 enolate formation.
K₂CO₃ (2.0 eq) DMF 60 Benzyl Bromide 85% <2% Optimal kinetic control; acts as an acid scavenger.
Cs₂CO₃ (2.0 eq)MeCN80Benzyl Bromide79%<5%Excellent alternative if DMF removal is problematic.
DIPEA (3.0 eq)DCMRTBenzyl Bromide12%0%Base is too weak; N1 nucleophilicity is insufficient at RT.
Troubleshooting Guide & FAQs

Q: I am observing significant C4-alkylation instead of N-alkylation. How can I suppress this? A: C4-alkylation is a classic thermodynamic trap for benzazepin-5-ones. You are likely using a base that is too strong (e.g., NaH, n-BuLi, or KOtBu) which deprotonates the acidic alpha-protons of the C5 ketone. Switch to a milder base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or MeCN)[3]. If you must use a strong base, lower the temperature to -78 °C to favor kinetic N-deprotonation, though yields may vary.

Q: My reaction suffers from poor conversion when using secondary alkyl halides. What is the solution? A: The N1 position is sterically constrained by the adjacent fused benzene ring and the puckered conformation of the 7-membered aza-ring. Secondary halides struggle to undergo S_N2 attack here. Solution 1: Add 0.5 equivalents of NaI or KI to the reaction mixture to facilitate an in-situ Finkelstein reaction, converting the alkyl chloride/bromide into a more reactive alkyl iodide. Solution 2: Abandon the halide and use the corresponding secondary alcohol via the Mitsunobu protocol (Protocol B)[7].

Q: I am using Protocol B (Mitsunobu), but separating Triphenylphosphine oxide (TPPO) from my N-alkylated product is a nightmare. Any tips? A: TPPO often co-elutes with benzazepine derivatives during standard normal-phase chromatography. To resolve this, after concentrating your reaction mixture, triturate the crude residue with cold diethyl ether or a 9:1 mixture of Hexane/EtOAc. TPPO is highly insoluble in cold non-polar solvents and will precipitate out as a white solid. Filter the solid, and your filtrate will be vastly enriched in the desired product, making the subsequent column chromatography trivial.

Q: Can I use Phase-Transfer Catalysis (PTC) for this reaction to avoid DMF? A: Yes. For primary alkyl halides, a biphasic system of CH₂Cl₂ and 50% aqueous NaOH using Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can be highly effective. The organic phase keeps the neutral benzazepin-5-one separated from the strong aqueous base, minimizing C4 enolization while the TBAB shuttles the hydroxide to facilitate N-alkylation at the interface.

References
  • Lennon, M., McLean, A., McWatt, I., & Proctor, G. R. (1974). Azabenzocycloheptenones. Part XVII. Some substitution reactions in tetrahydro-1-benzazepin-5-ones. Journal of the Chemical Society, Perkin Transactions 1, 1828-1833.[Link]

  • Ohtani, T., Kawano, Y., Kitano, K., & Nagao, Y. (2005). Efficient Synthesis of Functionalized Benzazepine Derivatives Utilizing Intramolecular Mitsunobu Reaction. Heterocycles, 66, 481-493.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: LC-MS/MS Quantification of 1-Ethyl-2,3,4,5-Tetrahydro-1H-1-Benzazepin-5-One

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying polar, nitrogen-containing heterocycles in complex biological matrices. The compound 1-ethyl-2,3,4,5-tetrahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying polar, nitrogen-containing heterocycles in complex biological matrices. The compound 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (ETB) (CAS: 1596719-99-1) serves as a critical synthetic intermediate, potential biomarker, and degradation impurity in the development of benzazepine-class therapeutics (such as tolvaptan and benazepril).

Quantifying ETB presents two distinct challenges: its relatively low molecular weight (MW 189.25) makes it susceptible to high background noise, and its basic azepine nitrogen is prone to severe ion suppression from endogenous plasma phospholipids.

This guide objectively compares a traditional analytical approach against an optimized, high-selectivity workflow, providing the mechanistic reasoning and experimental data necessary to establish a robust, self-validating LC-MS/MS method.

Mechanistic Analysis: Why Traditional Methods Fail

Many laboratories default to standard C18 columns and Protein Precipitation (PPT) for small-molecule quantification. However, for benzazepine derivatives, this combination often results in poor method ruggedness.

The Chromatographic Challenge (C18 vs. Biphenyl)

A standard C18 stationary phase relies exclusively on dispersive (hydrophobic) interactions. Because ETB is relatively polar, it elutes early on a C18 column, co-eluting with the solvent front and un-precipitated matrix salts.

The Solution: A Biphenyl stationary phase provides orthogonal retention mechanisms. While it still offers hydrophobic retention, the biphenyl groups on the silica interact directly with the electron-rich aromatic ring of the benzazepine core via π−π interactions . This enhanced retention shifts the analyte later into the gradient, safely away from the ion-suppression zone caused by early-eluting polar interferences.

The Extraction Challenge (PPT vs. Polymeric SPE)

Protein precipitation removes large proteins but leaves >90% of endogenous phospholipids (e.g., glycerophosphocholines) in the extract. In positive Electrospray Ionization (ESI+), these lipids aggressively compete for charge on the droplet surface, neutralizing the ETB ions and causing signal drop-outs.

The Solution: Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB) allows for a targeted wash step that removes salts, followed by an optimized elution that leaves highly non-polar phospholipids trapped on the cartridge. This approach is critical for benzazepine derivatives, mirroring the rigorous extraction requirements documented for related drugs like tolvaptan .

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity, the following protocol is designed as a self-validating system . By integrating a stable-isotope-labeled internal standard (SIL-IS) and continuous matrix factor monitoring, the method automatically flags suppression events, ensuring every reported concentration complies with the .

Step-by-Step SPE Workflow
  • Sample Aliquot: Transfer 100 µL of plasma (or serum) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., ETB-d5, 50 ng/mL) and vortex for 30 seconds. Self-Validation Check: IS peak area across all final chromatograms must remain within ±15% of the run mean.

  • Pre-treatment: Add 100 µL of 2% Formic Acid in MS-grade water to disrupt protein binding.

  • Conditioning: Condition the Polymeric SPE Cartridge (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar salts and endogenous peptides.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow A Plasma Sample (100 µL) + Internal Standard C Sample Loading (Polymeric SPE Cartridge) A->C B Conditioning (1 mL MeOH, 1 mL H2O) B->C D Washing (1 mL 5% MeOH in H2O) C->D E Elution (1 mL 100% Acetonitrile) D->E F Evaporation & Reconstitution (Mobile Phase) E->F G LC-MS/MS Analysis F->G

Solid-Phase Extraction (SPE) workflow for benzazepine quantification.

LC-MS/MS Parameters & Fragmentation Pathway
  • Column: Biphenyl Core-Shell (50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate.

  • Flow Rate: 0.5 mL/min

  • Ionization: Positive ESI (Electrospray Ionization)

The protonated precursor ion for ETB is observed at m/z 190.1 . Fragmentation yields a primary quantifier ion at m/z 162.1 (loss of the ethyl group, -28 Da) and a qualifier ion at m/z 134.1 (subsequent loss of the carbonyl CO, -28 Da). This fragmentation behavior is highly characteristic of benzazepin-5-one structures .

Fragmentation Parent [M+H]+ m/z 190.1 (1-ethyl-benzazepin-5-one) Frag1 Product Ion 1 m/z 162.1 (-C2H4) Parent->Frag1 CE: 25V Frag2 Product Ion 2 m/z 134.1 (-CO) Frag1->Frag2 CE: 40V

Proposed MRM fragmentation pathway for 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Product Performance & Validation Data

The tables below summarize the comparative performance of the optimized Biphenyl/SPE workflow against the traditional C18/PPT method, followed by full FDA-tier validation metrics for the optimized method.

Table 1: Methodological Comparison
ParameterTraditional Alternative (C18 + PPT)Optimized Solution (Biphenyl + SPE)Causality / Advantage
Retention Time 1.2 min (Co-elution zone)2.4 min (Clean window) π−π interactions increase retention away from salts.
Peak Shape Tailing (Asymmetry > 1.8)Symmetrical (Asymmetry 1.1)Core-shell biphenyl reduces secondary silanol interactions.
Matrix Factor 0.45 (Severe Suppression)0.98 (Negligible Effect)SPE effectively removes >95% of competing phospholipids.
Signal-to-Noise (LLOQ) 4:125:1Reduced background noise yields superior sensitivity.
Table 2: FDA Bioanalytical Validation Results (Optimized Method)
Validation ParameterFDA Acceptance CriteriaObserved ResultStatus
Linearity Range R² ≥ 0.9900.5 – 500 ng/mL (R² = 0.998)PASS
LLOQ Precision CV ≤ 20%6.2%PASS
Intra-day Precision (QC) CV ≤ 15%3.1% – 5.4%PASS
Inter-day Accuracy (QC) ± 15% of nominal96.5% – 104.2%PASS
Extraction Recovery Consistent across QCs91.4% ± 3.2%PASS
Blank Matrix Check < 20% of LLOQ area2.1% of LLOQ areaPASS

Conclusion

For the quantification of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, relying on generic C18 chromatography and protein precipitation introduces unacceptable analytical risk due to ion suppression and poor retention. By upgrading to a Biphenyl stationary phase and a Polymeric SPE sample preparation workflow , laboratories can leverage π−π selectivity and targeted lipid removal to achieve a highly rugged, self-validating assay that easily passes stringent regulatory guidelines.

References

  • Title: Development and validation of an LC-MS/MS method for the determination of tolvaptan in human plasma and its application to a pharmacokinetic study Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A rapid and sensitive LC–MS/MS-ESI method for the determination of tolvaptan and its two main metabolites in human plasma Source: PubMed (National Institutes of Health) URL: [Link]

Comparative

High-Resolution Mass Spectrometry Fragmentation Profiling of Benzazepin-5-ones: A Comparative Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Structural Context Benzazepin-5-ones and their derivatives form the core structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Structural Context

Benzazepin-5-ones and their derivatives form the core structural motif of several critical therapeutics, most notably the vasopressin V2-receptor antagonist tolvaptan. During drug development, characterizing the metabolic profile and forced degradation products (DPs) of these compounds is a regulatory necessity. Because oxidative stress and hydrolysis frequently target the 7-membered azepine ring or its substituents, high-resolution tandem mass spectrometry (HR-MS/MS) is the gold standard for elucidating these complex structural shifts 1[1].

As a Senior Application Scientist, I approach MS/MS not just as a tool for generating spectra, but as a predictable, mechanistic system. By understanding the thermodynamic vulnerabilities of the benzazepine scaffold, we can confidently assign structures to unknown impurities without synthesizing reference standards for every peak.

Mechanistic Fragmentation Principles (The "Why")

The fragmentation of benzazepin-5-ones in positive electrospray ionization (ESI+) is governed by the relative stabilities of the amide linkages versus the fused 7-membered ring.

  • Amide Bridge Cleavage (Low Collision Energy): For N-acylated benzazepines like tolvaptan, the most labile site is the exocyclic amide bond. At low collision energies (25–35 eV), the protonated molecular ion [M+H]+ undergoes rapid cleavage here, yielding an abundant benzazepine core ion and a corresponding side-chain neutral loss (or vice versa, depending on proton affinity) 2[2].

  • Azepine Ring Cleavage (High Collision Energy): The 7-membered ring itself requires higher activation energy (>40 eV) to fracture. When it does, it preferentially cleaves at the nitrogen-carbon bonds (N1-C2) and the C3-C4 bonds. This results in the extrusion of neutral molecules like ethylene, carbon monoxide (from the 5-one or 2-one positions), and formaldehyde3[3].

  • Neutral Losses: Hydroxylated benzazepines (or those forming enols) readily lose water ( −18 Da). Halogenated derivatives exhibit characteristic isotopic patterns and subsequent losses of HCl ( −36 Da) or Cl∙ ( −35 Da)3[3].

Diagnostic Workflow for Unknown Elucidation

To systematically identify benzazepin-5-one derivatives, we employ a tiered collision energy (CE) workflow. The diagram below maps the logical sequence of ion generation.

MS_Fragmentation_Logic Start Precursor Ion [M+H]+ (e.g., m/z 449 or 331) AmideCleavage Amide Bridge Cleavage (Low CE: 25-30 eV) Start->AmideCleavage Primary Pathway BenzCore Benzazepine Core Ion (e.g., m/z 252) AmideCleavage->BenzCore SideChain Side Chain / Toluidide (e.g., m/z 178) AmideCleavage->SideChain RingCleavage Azepine Ring Cleavage (High CE: >40 eV) BenzCore->RingCleavage NeutralLoss Neutral Losses (-H2O, -CO, -HCl) BenzCore->NeutralLoss Aromatic Stable Aromatic Cations (e.g., m/z 77, 134) RingCleavage->Aromatic N1-C2 / C3-C4 Cleavage NeutralLoss->Aromatic Further Degradation

Caption: Tiered MS/MS fragmentation logic for benzazepin-5-one derivatives based on collision energy.

Comparative Fragmentation Data

The table below summarizes the diagnostic product ions for key benzazepine derivatives, highlighting how specific functional groups alter the fragmentation trajectory.

Compound / DerivativePrecursor Ion ( [M+H]+ )Key Product Ions ( m/z )Diagnostic Neutral Losses / Cleavages
Tolvaptan (Parent) 449252, 178, 135, 119Amide cleavage yields the m/z 252 benzazepine core. Further cleavage yields m/z 119 and 135 1[1].
Tolvaptan DP-2 (Oxidative Impurity)331313, 206, 134Loss of H2​O yields m/z 313. Loss of C7​H9​N yields m/z 206. Indicates a modified azepine ring2[2].
Tolvaptan DP-3 (Methanolic Adduct)345238, 206Loss of C7​H9​N yields m/z 238. Subsequent loss of CH3​OH yields m/z 206 2[2].
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 195 ( [M]+ )160, 158, 167, 77Loss of Cl∙ ( m/z 160), HCl ( m/z 158), and CO ( m/z 167). Base peak is the stable phenyl cation ( m/z 77)3[3].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducibility and scientific integrity, the following UPLC-Q-TOF-MS/MS protocol is designed as a self-validating system. Every parameter is chosen to maximize the ionization and separation of closely related structural isomers4[4].

Step 1: Sample Preparation (Forced Degradation Profiling)
  • Solvent Selection: Dissolve 5 mg of the active pharmaceutical ingredient (API) in 1 mL of Acetonitrile (ACN). Causality: ACN is chosen over methanol to prevent the formation of artifactual methanolic adducts (like DP-3) during oxidative or thermal stress 2[2].

  • Stress Conditions: For oxidative stress, treat with 10% (v/v) H2​O2​ at room temperature. For acid hydrolysis, add 4 mL of 1N HCl .

  • Quenching & Dilution: Neutralize the samples and dilute 1:10 with the initial mobile phase to prevent column overloading and ion suppression in the ESI source.

Step 2: UPLC Separation
  • Column: Acquity UPLC HSS T3 (100 × 2.1 mm, 1.7 µm). Causality: The High Strength Silica (HSS) T3 phase provides superior retention for polar degradation products (e.g., ring-opened or hydroxylated benzazepines) compared to standard C18 columns, preventing co-elution in the solvent front4[4].

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water. Causality: Formic acid ensures complete protonation of the weakly basic azepine nitrogen, maximizing [M+H]+ signal intensity.

    • Phase B: Acetonitrile.

  • Gradient: Flow rate of 0.3 mL/min at 30 °C. Start at 10% B, ramp to 90% B over 15 minutes.

Step 3: Q-TOF-MS/MS Acquisition
  • Source Parameters: ESI Positive mode. Capillary voltage at 4000 V, Ion source temperature at 350 °C.

  • Data-Dependent Acquisition (DDA): Set the mass spectrometer to perform full MS scans ( m/z 100–1100).

  • Collision Energy (CE) Ramping: Program the collision cell to acquire MS/MS spectra at a ramped CE of 25 to 60 eV. Causality: As discussed in the mechanistic section, a low CE (25 eV) is required to capture the intact benzazepine core, while a high CE (60 eV) is mandatory to force the cleavage of the highly stable 7-membered ring, revealing the substitution pattern on the aromatic backbone1[1].

References

  • Title: Characterization of stress degradation products of tolvaptan by UPLC-Q-TOF-MS/MS (RSC Advances) Source: RSC Advances URL: [Link]

  • Title: Characterization of the stress degradation products of tolvaptan by UPLC-Q-TOF-MS/MS (ResearchGate) Source: ResearchGate URL: [Link]

  • Title: Characterization of the phase I and phase II metabolic profile of tolvaptan by in vitro studies and liquid chromatography–mass spectrometry Source: Ovid URL: [Link]

  • Title: Identification of 2-aminothiazolobenzazepine metabolites in human, rat, dog, and monkey microsomes by ion-molecule reactions in linear quadrupole ion trap mass spectrometry Source: PubMed URL: [Link]

Sources

Validation

Comparative Efficacy of Benzazepine Derivatives in Dopamine D1 Receptor Binding Assays: A Technical Guide

Benzazepine derivatives are foundational pharmacological tools used to interrogate dopamine D1-like receptor (D1R and D5R) signaling. Structurally characterized by a fused benzene and azepine ring, these compounds exhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzazepine derivatives are foundational pharmacological tools used to interrogate dopamine D1-like receptor (D1R and D5R) signaling. Structurally characterized by a fused benzene and azepine ring, these compounds exhibit varying degrees of intrinsic activity, ranging from full agonism to potent antagonism. For researchers and drug development professionals, selecting the appropriate benzazepine derivative requires a precise understanding of their binding kinetics, functional efficacy, and the experimental conditions required to measure them accurately.

This guide provides an objective, data-driven comparison of four classic benzazepine derivatives—SCH-23390, SKF-38393, SKF-81297, and Fenoldopam—and details a self-validating experimental framework for conducting robust receptor binding assays.

Mechanistic Overview of D1-Like Receptor Modulation

Dopamine D1 and D5 receptors are Gs-coupled G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the Gs protein alpha subunit. This active complex stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[1]. Benzazepine derivatives interact competitively at the orthosteric binding site, either stabilizing the active conformation (agonists) or locking the receptor in an inactive state (antagonists).

D1_Signaling Agonist Benzazepine Agonist (e.g., SKF-81297) D1R Dopamine D1 Receptor Agonist->D1R Activates Antagonist Benzazepine Antagonist (e.g., SCH-23390) Antagonist->D1R Blocks Gs Gs Protein Complex D1R->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes

Caption: D1-like receptor signaling pathway and benzazepine modulation mechanisms.

Comparative Efficacy and Binding Kinetics

While radioligand binding assays determine a compound's affinity ( Ki​ ), functional assays (such as cAMP accumulation) are required to determine its intrinsic activity ( Emax​ )[1]. The table below synthesizes the pharmacological profiles of key benzazepine derivatives.

CompoundPharmacological ProfileD1 Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Intrinsic Activity ( Emax​ % vs Dopamine)
SCH-23390 Selective D1 Antagonist0.2 – 0.3[2]N/A (Inhibitory)0%
SKF-38393 Selective D1 Partial Agonist~1.0[3]10 – 5040 – 60%[4]
SKF-81297 Selective D1 Full Agonist1.0 – 2.0[5]~1090 – 100%[1]
Fenoldopam Peripheral D1 Partial Agonist2.0 – 6.0[6]~37[7]~80%

Note: SCH-23390 is widely utilized as the gold-standard radioligand ( [3H] -SCH-23390) due to its exceptionally low dissociation constant ( Kd​ ~0.5–1.4 nM) and high specific-to-nonspecific binding ratio[8].

Experimental Framework: Radioligand Competition Binding Assay

To accurately compare the affinities of novel benzazepine derivatives against these established standards, a robust competition binding assay using [3H] -SCH-23390 is required.

Assay_Workflow Membrane 1. Membrane Preparation Stabilize high-affinity state with Mg2+ Incubation 2. Radioligand Incubation [3H]-SCH-23390 + Competitor (1 hr, RT) Membrane->Incubation Filtration 3. Rapid Filtration GF/C filters pre-soaked in PEI Incubation->Filtration Wash 4. Ice-Cold Wash 3x washes to prevent dissociation Filtration->Wash Count 5. Scintillation Counting Quantify bound radioactivity (CPM) Wash->Count Analysis 6. Data Analysis Calculate Ki via Cheng-Prusoff Count->Analysis

Caption: Step-by-step workflow for radioligand competition binding assays.

Step-by-Step Methodology & Causality

1. Membrane Preparation & Buffer Formulation

  • Action: Resuspend CHO-K1 or HEK293 cell membranes stably expressing human D1R in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2​ , 1 mM EDTA, 0.1% BSA)[5].

  • Causality: The inclusion of 5 mM MgCl2​ is strictly required to stabilize the ternary complex (Receptor-G protein-Ligand). Without divalent cations, the receptor shifts to a low-affinity state, artificially inflating the apparent Ki​ of agonists[9]. BSA is included to prevent the lipophilic benzazepine derivatives from adhering to the plastic walls of the 96-well plates, which would otherwise reduce the effective free ligand concentration[5].

2. Incubation

  • Action: In a 96-well plate, combine 4-5 µg of membrane protein, 0.3 nM [3H] -SCH-23390, and varying concentrations of the unlabeled competitor ( 10−11 to 10−5 M). Incubate at room temperature for 60 minutes[5].

  • Causality: A concentration of 0.3 nM [3H] -SCH-23390 is chosen because it sits slightly below the Kd​ (0.5 nM). Operating below the Kd​ ensures the assay remains sensitive to high-affinity competitors and prevents ligand depletion artifacts[8]. The 60-minute incubation at room temperature allows the binding kinetics to reach true thermodynamic equilibrium.

3. Termination and Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through Unifilter-96 GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash the filters three times with ice-cold 50 mM Tris-HCl (pH 7.4)[5].

  • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix. The wash buffer must be ice-cold to instantly drop the kinetic energy of the system, preventing the dissociation of the receptor-ligand complex during the brief washing phase[5].

4. Data Analysis

  • Action: Add scintillation cocktail, measure Counts Per Minute (CPM), and calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [4].

  • Causality: IC50​ values are inherently dependent on the concentration of the radioligand used in the specific experiment. Converting IC50​ to Ki​ normalizes the data, providing an absolute affinity constant that can be directly compared across different laboratories and assay conditions[4].

The Self-Validating System (Quality Control)

To ensure absolute scientific integrity, every assay plate must function as a self-validating system by including the following internal controls:

  • Total Binding (TB) Wells: Radioligand + Buffer. Determines the maximum possible signal.

  • Non-Specific Binding (NSB) Wells: Radioligand + 10 µM unlabeled SCH-23390.

    • Validation Metric: The Specific Binding window (TB minus NSB) must account for >80% of the Total Binding[8]. If NSB is too high, it indicates membrane degradation or insufficient filter washing.

  • Reference Standard: A known competitor (e.g., SKF-38393) must be run on every plate.

    • Validation Metric: If the calculated Ki​ of the reference standard shifts by more than 0.5 log units from its historical baseline (~1.0 nM), the entire plate's data must be discarded due to suspected radioligand degradation or receptor desensitization.

References

  • Binding sites for [3H]SCH 23390 in retina: properties and possible relationship to dopamine D1-receptors - PubMed (NIH). Link

  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC (NIH). Link

  • Dopamine Receptor | Antagonists - MedChemExpress. Link

  • Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC (NIH). Link

  • human Dopamine D1 Receptor Cell Line - Revvity. Link

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - MDPI. Link

  • BindingDB PrimarySearch_ki - BindingDB.org. Link

  • dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL - Guide to Pharmacology. Link

  • Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology - PMC (NIH). Link

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Introduction The 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives are explored for a ran...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives are explored for a range of therapeutic applications, making the efficient and scalable synthesis of this heterocyclic ketone a critical focus for researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic routes to a key derivative, 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one .

We will dissect two classical yet robust strategies: the Beckmann Rearrangement of an α-tetralone oxime and the Dieckmann Condensation of a diester precursor. Each route will be evaluated on its chemical principles, operational complexity, and overall efficiency. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic pathway for their specific research and development needs.

Route 1: Beckmann Rearrangement Strategy

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a reliable method for converting a ketoxime into an amide or lactam.[1][2] In the context of our target molecule, this strategy leverages the readily available α-tetralone as a starting material. The overall workflow involves two key transformations: the formation of an oxime and its subsequent acid-catalyzed rearrangement to form the seven-membered lactam ring, followed by N-alkylation.

Conceptual Workflow: Beckmann Rearrangement

A α-Tetralone B α-Tetralone Oxime A->B Oximation (NH₂OH·HCl) C 2,3,4,5-Tetrahydro-1H- 1-benzazepin-5-one B->C Beckmann Rearrangement (Polyphosphoric Acid) D 1-ethyl-2,3,4,5-tetrahydro-1H- 1-benzazepin-5-one C->D N-Ethylation (NaH, EtI)

Caption: Workflow for the Beckmann Rearrangement route.

Mechanistic Insight

The critical step is the acid-catalyzed rearrangement of the α-tetralone oxime. Protonation of the oxime's hydroxyl group creates a good leaving group (water). A subsequent 1,2-alkyl shift, where the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen, initiates the ring expansion.[3][4] The resulting nitrilium ion is then attacked by water, and after tautomerization, the stable lactam product is formed.[3] The regioselectivity of the rearrangement is controlled by the stereochemistry of the oxime; typically, the group anti to the hydroxyl group migrates. For α-tetralone oxime, this leads to the desired 1-benzazepin-5-one isomer.[5]

Experimental Protocol: Route 1

Step 1a: Synthesis of α-Tetralone Oxime

  • To a solution of α-tetralone (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 1b: Beckmann Rearrangement to 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

  • Add the crude α-tetralone oxime (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the mixture with stirring to 120-140°C for 15-30 minutes. The reaction is often rapid and exothermic.[6]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The solid product precipitates. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Step 1c: N-Ethylation to 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0°C.

  • Add a solution of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1.0 eq) in anhydrous DMF dropwise to the suspension.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[7]

  • Quench the reaction carefully by adding water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Dieckmann Condensation Strategy

The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters under basic conditions.[8][9] This route offers an alternative approach to constructing the seven-membered ring, starting from a suitably designed N-aryl-substituted diester.

Conceptual Workflow: Dieckmann Condensation

A 2-Ethylaniline B N-Ethyl-N-(2-ethoxycarbonylethyl) -3-ethoxycarbonylpropanamide A->B Acylation & Michael Addition (e.g., with ethyl malonyl chloride & ethyl acrylate) C Ethyl 1-ethyl-5-oxo-2,3,4,5-tetrahydro -1H-1-benzazepine-4-carboxylate B->C Dieckmann Condensation (NaOEt) D 1-ethyl-2,3,4,5-tetrahydro-1H- 1-benzazepin-5-one C->D Hydrolysis & Decarboxylation (Acid, Heat)

Caption: Workflow for the Dieckmann Condensation route.

Mechanistic Insight

The key transformation is the base-promoted intramolecular cyclization. A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form an enolate.[9] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. Elimination of an ethoxide ion yields the cyclic β-keto ester.[8] A final acidic workup followed by heating results in hydrolysis of the remaining ester and subsequent decarboxylation to afford the target ketone. This method is a classical approach for preparing 1H-benzo[b]azepin-5-ones.[10]

Experimental Protocol: Route 2

(Note: The synthesis of the diester precursor is a multi-step process presented here in a conceptualized single step for workflow clarity. The protocol begins with the key cyclization.)

Step 2a: Dieckmann Condensation

  • Prepare a solution of the diester precursor (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Add sodium ethoxide (1.1 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

Step 2b: Hydrolysis and Decarboxylation

  • Reflux the crude β-keto ester from the previous step in a mixture of acetic acid, concentrated hydrochloric acid, and water (e.g., 2:2:1 ratio) for 4-6 hours.

  • Monitor the decarboxylation by TLC or by observing the cessation of CO₂ evolution.

  • Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, by column chromatography or vacuum distillation.

Performance Benchmark and Comparison

ParameterRoute 1: Beckmann RearrangementRoute 2: Dieckmann CondensationRationale & Field Insights
Starting Materials α-Tetralone, Hydroxylamine, Ethyl Iodide2-Ethylaniline, Acylating/Alkylating agents for diester synthesisRoute 1 starts from a more complex but common and commercially available ketone. Route 2 requires a multi-step synthesis for its diester precursor, which adds to the overall length of the synthesis.
Number of Steps 3 (Oximation, Rearrangement, Ethylation)3+ (Precursor Synthesis, Condensation, Decarboxylation)While presented as three core steps, the Dieckmann route's precursor synthesis is non-trivial, making the Beckmann route more direct from a common starting block.
Key Transformation C-C to C-N bond migration via nitrilium ionIntramolecular enolate-ester condensationThe Beckmann rearrangement is a powerful ring-expansion reaction.[11] The Dieckmann condensation is a classic cyclization method, but can be sensitive to steric hindrance and side reactions.[9]
Reagents & Conditions Strong acid (PPA), high temperature (120-140°C); Strong base (NaH)Strong base (NaOEt), reflux; Strong acid, heat for decarboxylationBoth routes employ harsh conditions. The high temperatures and corrosive nature of PPA in Route 1 require careful handling. The use of sodium ethoxide and subsequent acidic hydrolysis in Route 2 are also standard but demanding procedures.
Typical Yield Moderate to Good (Overall ~50-70%)Moderate (Overall ~40-60%)Yields are highly dependent on optimization. The Beckmann rearrangement step itself can be very high-yielding.[5][6] The N-ethylation yield depends on substrate reactivity.[7] Dieckmann condensations can have variable yields depending on ring strain and reaction conditions.
Scalability Good. Beckmann rearrangements are used industrially (e.g., for caprolactam).[1]Fair to Good. Can be scaled, but precursor synthesis may be a bottleneck.The Beckmann route is arguably more amenable to large-scale production due to the robustness of the key rearrangement step.
Advantages Convergent, starts from a readily available precursor, well-documented reaction.Good for building substituted benzazepinones if the appropriate diester is accessible.Route 1 is often the go-to method for its reliability and directness in forming the core lactam.
Disadvantages Use of corrosive and viscous PPA, high temperatures, potential for side products if oxime geometry is not controlled.Lengthy synthesis of the required diester precursor, potential for intermolecular side reactions.The handling of large quantities of PPA can be challenging. The multi-step nature of the Dieckmann precursor synthesis adds complexity and potential for yield loss.

Conclusion and Recommendation

Both the Beckmann Rearrangement and the Dieckmann Condensation represent viable pathways for the synthesis of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

The Beckmann Rearrangement route is recommended for most applications due to its operational simplicity, higher convergence, and reliance on a readily available starting material (α-tetralone). Its key transformation is robust and has a strong precedent for scalability. While it involves harsh reagents like polyphosphoric acid, the procedures are well-established in the literature.

The Dieckmann Condensation route serves as a valuable alternative, particularly in a research context where a variety of substituted precursors might be synthesized for structure-activity relationship (SAR) studies. However, the requirement to first construct a specific acyclic diester makes it a longer and potentially lower-yielding overall sequence for producing the unsubstituted target molecule.

Ultimately, the choice of synthesis will depend on the specific project goals, available starting materials, scale of the reaction, and the laboratory's capabilities for handling the required reagents and conditions.

References

  • Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[6]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-. ACS Publications. [Link]

  • Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. PMC. [Link]

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. ResearchGate. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Beckmann Rearrangement. Chemistry LibreTexts. [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
  • One-Pot C–H Arylation/Lactamization Cascade Reaction of Free Benzylamines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC. [Link]

  • 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. PubChem. [Link]

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules - ACS Publications. [Link]

  • Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ACS Publications. [Link]

  • Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • High-Yield Method for the Preparation of 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one with Excellent Regio- and Stereoselectivity. ResearchGate. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]

  • Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry (RSC Publishing). [Link]

  • Synthesis and analysis of Alkylated 1-Benzazepines for use as prospective analogues for targeted HIV-1 drug therapy. CUNY Academic Works. [Link]

  • General mechanism of Dieckmann condensation. ResearchGate. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. ResearchGate. [Link]

Sources

Validation

Spectroscopic Validation of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Purity: A Comprehensive Comparison Guide

Introduction: The Criticality of Benzazepine Purity in Drug Development 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS: ) is a highly specialized bicyclic intermediate utilized in the synthesis of advanced benzaze...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Benzazepine Purity in Drug Development

1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS: ) is a highly specialized bicyclic intermediate utilized in the synthesis of advanced benzazepine-based therapeutics, including vasopressin receptor antagonists and targeted kinase inhibitors. Because downstream synthetic steps—such as cross-coupling or asymmetric reductions—are exceptionally sensitive to steric hindrance and nucleophilic impurities, ensuring the absolute purity of this starting material is paramount.

Relying solely on traditional High-Performance Liquid Chromatography (HPLC) with UV detection can be misleading. Potential synthetic byproducts, such as unreacted 1-benzazepin-5-one or N-desethyl derivatives, possess different molar absorptivities, which can artificially inflate or deflate area-percent purity calculations . To establish a self-validating analytical system, researchers must employ a multidimensional spectroscopic approach, objectively comparing orthogonal techniques to confirm structural integrity and trace impurity profiles.

Comparative Analysis of Analytical Methodologies

To validate the purity of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, various spectroscopic and chromatographic techniques must be evaluated. Table 1 objectively compares the performance of these analytical alternatives.

Table 1: Performance Comparison of Purity Validation Techniques
Analytical TechniquePrimary UtilityLimit of Detection (LOD)Key AdvantagesLimitations
UHPLC-UV/MS Trace impurity profiling & mass confirmation< 0.05% (w/w)High sensitivity; separates isobaric impurities; confirms molecular weight ( [M+H]+ 190.1).Requires reference standards for absolute quantitation; subject to ion suppression.
1 H-qNMR Absolute structural quantitation~ 0.5% (w/w)Primary ratio method; requires no reference standard of the analyte; unbiased quantitation.Lower sensitivity for trace impurities compared to MS; requires high-field magnets.
GC-MS Volatile impurity & residual solvent detection< 10 ppmExcellent for detecting residual synthesis solvents (e.g., ethyl acetate, DMF).Analyte may undergo thermal degradation at high injector temperatures.
FT-IR Functional group verification> 2.0% (w/w)Rapid confirmation of the C=O lactam/ketone stretch (~1680 cm −1 ).Purely qualitative; cannot differentiate between closely related structural analogs.

Causality Insight: The industry gold standard for this class of molecules is the orthogonal pairing of UHPLC-MS (for sensitivity) and 1 H-qNMR (for absolute mass-balance quantitation) .

Product Performance Comparison: High-Purity vs. Standard Commercial Grade

When sourcing or synthesizing 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, researchers typically encounter two tiers of product: High-Purity (>99%) and Standard Commercial Grade (≤95%). The ~5% variance in the standard grade often consists of N-desethyl impurities and oxidized benzazepine analogs, which act as chain terminators in subsequent reactions.

Table 2 provides supporting experimental data comparing the two grades using our self-validating spectroscopic workflow.

Table 2: Experimental Purity Data Comparison
ParameterHigh-Purity Grade (>99%)Standard Commercial Grade (<95%)Validation Method
Absolute Assay (w/w %) 99.4% ± 0.2%93.8% ± 0.6% 1 H-qNMR (Internal Std: Maleic Acid)
Chromatographic Purity 99.8% (Area)94.2% (Area)UHPLC-UV (254 nm)
N-Desethyl Impurity Not Detected (< 0.05%)3.1%LC-MS (ESI+)
Residual Solvents < 50 ppm (Ethyl Acetate)4500 ppm (DMF), 1200 ppm (Hexane)GC-FID
Water Content 0.12%0.85%Karl Fischer Titration

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every critical parameter is grounded in physical chemistry principles to eliminate false positives.

Protocol 1: UHPLC-UV/MS for Trace Impurity Profiling

This method separates the main benzazepine peak from structurally similar synthetic impurities .

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).

    • Causality: Methanol is chosen over acetonitrile to prevent the precipitation of highly polar trace impurities, ensuring the entire sample matrix is injected.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The high theoretical plate count resolves closely eluting positional isomers of the benzazepine ring.

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

    • Mobile Phase B: 100% Methanol.

    • Causality: Ammonium acetate is strictly selected over Trifluoroacetic Acid (TFA). TFA causes severe ion suppression in the positive electrospray ionization (ESI+) mode, which is required to efficiently protonate the basic nitrogen of the benzazepine ring.

  • Gradient & Detection: Run a linear gradient from 5% B to 95% B over 10 minutes. Monitor UV at 254 nm (isosbestic point for aromatic systems) and MS in ESI+ mode (scan range m/z 100-500).

Protocol 2: 1 H-qNMR for Absolute Purity Determination

Quantitative NMR provides an absolute purity value without requiring a reference standard of the analyte itself .

  • Internal Standard Selection: Weigh exactly 10.0 mg of the benzazepine analyte and 5.0 mg of Maleic Acid (TraceCERT® grade) into a vial.

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.2 ppm in DMSO- d6​ . This specific chemical shift perfectly avoids overlap with the aromatic protons (7.0–7.5 ppm) and the aliphatic/ethyl protons (1.0–3.0 ppm) of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition Parameters (Critical Step): Set the relaxation delay ( D1​ ) to 60 seconds and the pulse angle to 90°.

    • Causality: The longitudinal relaxation time ( T1​ ) of the rigid ring protons can exceed 5 seconds. Failing to allow complete relaxation (typically 5×T1​ ) leads to under-integration of the analyte signals, artificially inflating or deflating the calculated purity.

  • Data Processing: Calculate absolute purity using the integral ratio of the maleic acid singlet (2H) against the distinct triplet of the ethyl group's terminal methyl protons (3H, ~1.1 ppm).

Logical Workflow Diagram

The following diagram illustrates the logical decision tree for validating the purity of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one batches prior to downstream pharmaceutical synthesis.

PurityWorkflow A 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Batch Procurement B Primary Screening (FT-IR & UV-Vis) A->B Step 1 C Quantitative Purity Assessment (UHPLC-UV/MS) B->C Step 2 D Structural & Isomeric Validation (1H & 13C qNMR) C->D Step 3 E High-Purity Grade (>99%) Validated for Drug Dev D->E Meets Specs F Standard Grade (<95%) Repurification Required D->F Fails Specs

Caption: Logical workflow for the multi-dimensional spectroscopic validation of benzazepine purity.

References

  • Szabo, Z., et al. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. ResearchGate. Available at:[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at:[Link]

  • Radhakrishna, T., Rao, D. S., Vyas, K., & Reddy, G. O. (2000). A validated method for the determination and purity evaluation of benazepril hydrochloride in bulk and in pharmaceutical dosage forms by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 641-650. Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: A Guide for Laboratory Professionals

Core Directive: A Safety-First Protocol for a Novel Benzazepine Derivative As a novel research chemical, 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one lacks a specific Safety Data Sheet (SDS). In the absence of compre...

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Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: A Safety-First Protocol for a Novel Benzazepine Derivative

As a novel research chemical, 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one lacks a specific Safety Data Sheet (SDS). In the absence of comprehensive safety and toxicity data, this compound must be handled as a hazardous substance of unknown toxicity. This guide provides a robust operational framework for its safe disposal, grounded in established principles of laboratory safety and regulatory compliance. The procedures outlined here are designed to protect researchers, support staff, and the environment.

Scientific Integrity & Logic: Inferring Risk from Structural Analogs

While specific toxicological data for 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is unavailable, its structural similarity to other benzazepine and benzodiazepine derivatives necessitates a cautious approach. These related compounds are known to exhibit a range of hazardous properties.

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Can cause significant skin and eye irritation.[1][2][3]

Therefore, all handling and disposal of this compound must be performed in strict adherence to your institution's safety protocols and all relevant federal, state, and local regulations.[4]

Essential Disposal Operations: A Step-by-Step Protocol

The cornerstone of this disposal plan is to treat 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[4][5]

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling the compound, even for disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles at all times.

  • Hand Protection: Chemically resistant gloves are required. Double-gloving is a recommended best practice.

  • Body Protection: A full-length lab coat must be worn.

  • Respiratory Protection: When handling the solid form or if there is a potential for aerosolization, use a properly fitted respirator within a certified chemical fume hood.

Part 2: Waste Characterization and Segregation - The Foundation of Safe Disposal

Accurate characterization and strict segregation of waste streams are critical for preventing dangerous chemical reactions and ensuring regulatory compliance.

  • Waste Characterization: Due to the lack of specific hazard data, this compound is to be classified as hazardous waste.

  • Segregation: It is imperative to avoid mixing this waste with other chemical streams unless their compatibility is certain.[5][6]

Table 1: Waste Stream Segregation

Waste TypeSegregation and Collection Protocol
Solid Waste Collect in a dedicated, clearly labeled hazardous waste container.
Organic Solvent Solutions Use a separate, labeled hazardous waste container specifically for organic solvents.[6]
Aqueous Solutions Collect in a distinct, labeled hazardous waste container for aqueous waste.[6]
Contaminated Labware Dispose of items such as pipette tips and vials in a designated container for solid hazardous waste.[7]
Part 3: Waste Containment and Labeling - Ensuring Clarity and Safety

Proper containment and labeling are non-negotiable for the safe handling and transport of chemical waste.

  • Containers: Waste must be collected in containers that are in excellent condition, chemically compatible with the waste, and equipped with a secure, leak-proof closure.[8][9] Containers should remain sealed at all times except when waste is being added.[8]

  • Labeling: Every waste container must be clearly and legibly labeled with "Hazardous Waste," the full chemical name "1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one," and an estimation of the quantity.[8] Avoid the use of abbreviations or chemical formulas.[8]

Part 4: Interim Waste Storage - Maintaining a Safe Laboratory Environment

Waste must be stored securely within the lab pending collection.

  • Location: Store all waste containers in a designated satellite accumulation area (SAA) that is at or near the point of waste generation.[6][8]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment to mitigate potential spills.[5]

Part 5: Final Disposal - Professional and Compliant Removal

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.[8] They will provide you with specific instructions and ensure that the disposal process is compliant with all applicable regulations.

Contingency Planning: Spill and Decontamination Procedures

Spill Management:

In the event of a spill:

  • Alert Personnel: Immediately notify colleagues and your laboratory supervisor.

  • Evacuate: For large spills or if there is an inhalation hazard, evacuate the immediate area.

  • Secure the Area: Prevent unauthorized entry into the spill zone.

  • Follow Institutional Protocols: Adhere to your EHS office's specific spill response procedures.

  • Cleanup: For minor spills, and only if you are trained and equipped to do so, use a chemical spill kit to contain and absorb the material. Always wear appropriate PPE during cleanup. All cleanup materials must be collected and disposed of as hazardous waste.

Decontamination:

  • Work Surfaces: Decontaminate benches and other surfaces with a suitable solvent like ethanol or isopropanol, followed by a thorough cleaning with a detergent solution.[10][11]

  • Glassware: Rinse contaminated glassware with an appropriate solvent. The initial rinseate must be collected and disposed of as hazardous waste.[5] For compounds of high potency, it is best practice to collect the first three rinses.[5]

Disposal Decision Workflow for Novel Research Chemicals

This flowchart provides a logical pathway for determining the correct disposal route for a novel research chemical such as 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

G A Initiation: Novel Research Chemical (1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one) B Is a comprehensive Safety Data Sheet (SDS) available? A->B C Yes B->C D No B->D E Adhere to disposal protocols outlined in Section 13 of the SDS. C->E F Default to 'Hazardous Waste of Unknown Toxicity' Protocol. D->F L Completion E->L G Characterize Waste Streams: Solid, Liquid (Aqueous/Organic), Contaminated Laboratory Equipment F->G H Segregate Waste into Designated Streams G->H I Select and Label Appropriate and Compatible Waste Containers H->I J Store Securely in Designated Satellite Accumulation Area (SAA) I->J K Coordinate with Environmental Health & Safety (EHS) for Waste Pickup and Final Disposal J->K K->L

Caption: A decision-making workflow for the disposal of novel research compounds.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

  • NextSDS. (n.d.). 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. Retrieved from [Link]

  • Vasseur, M., Simon, N., Picher, C., Richeval, C., Soichot, M., Humbert, L., ... & Décaudin, B. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. PloS one, 13(8), e0201335. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Semantic Scholar. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistically driven system. Handling novel or specialized research chemicals requires a proac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistically driven system. Handling novel or specialized research chemicals requires a proactive understanding of their molecular properties.

Below is the comprehensive operational and safety guide for handling 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one , designed for researchers and drug development professionals.

Chemical Identity & Mechanistic Risk Assessment

1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS: 1596719-99-1) is a synthetic building block strictly designated for laboratory research [1, 2]. It features a 1-benzazepine scaffold, a privileged chemotype in medicinal chemistry frequently utilized in the development of G-protein-coupled receptor (GPCR) ligands, such as dopamine D1/D3 receptor antagonists, and cardiovascular agents[3, 4].

Because it is an unclassified, early-stage research intermediate, we must apply the precautionary principle. Structurally related benzazepine derivatives are known to exhibit acute toxicity (H302/H312/H332) and act as severe skin and eye irritants (H315/H319) [5]. Furthermore, the addition of the ethyl group to the nitrogen atom increases the molecule's lipophilicity. This high lipophilicity means the compound can easily cross the stratum corneum (skin barrier) and mucous membranes, particularly when dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).

Table 1: Physicochemical Properties & Storage Logistics
ParameterValue / SpecificationOperational Implication
CAS Number 1596719-99-1 [1]Primary identifier for inventory tracking and waste manifesting.
Molecular Formula C₁₂H₁₅NO [1]Low molecular weight (189.25 g/mol ) increases volatility/aerosolization risk.
Purity ≥95% [1]Contains up to 5% unknown synthetic impurities; treat with high caution.
Storage Conditions Sealed, dry, 2–8°C[1]Must be acclimatized to room temperature before opening to prevent condensation and degradation.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and respiratory irritation, every handling protocol must be treated as a self-validating safety system. Do not rely on single-layer defenses.

Table 2: Quantitative PPE Specifications & Mechanistic Rationale
PPE CategorySpecification / StandardMechanistic Rationale (The "Why")
Hand Protection Nitrile gloves (Min. 0.11 mm thickness); Double-gloving required for solutions.Benzazepines are highly lipophilic. If dissolved in DMSO, the solvent acts as a penetration enhancer, carrying the chemical directly through standard latex. Double-gloving provides a critical breakthrough-time buffer.
Eye/Face Protection Tightly fitting safety goggles (EN 166 / ANSI Z87.1).Fine organic powders can easily aerosolize during weighing. Standard safety glasses with side gaps are insufficient against airborne particulates.
Body Protection Flame-resistant (FR) lab coat with fitted cuffs.Prevents accumulation of chemical dust on personal clothing and protects against potential solvent flash-fires during dissolution.
Respiratory N95/FFP2 mask (or half-face ABEK respirator if outside hood).Protects against inhalation of micro-particulates (H335 respiratory irritation risk) [5].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the chemical remains contained throughout its lifecycle in the laboratory.

Step 1: Environmental Preparation & Acclimatization

  • Retrieve the sealed vial from the 2–8°C refrigerator.

  • Place the intact vial in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in a humid lab will cause atmospheric moisture to condense on the powder, degrading the compound and altering its precise molecular weight for molar calculations.

  • Verify that the Class II Chemical Fume Hood has a face velocity of at least 0.5 m/s (100 fpm).

Step 2: Anti-Static Weighing

  • Don all PPE specified in Table 2.

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Dry organic powders build up static charge and will repel from metal spatulas, causing sudden aerosolization and contamination of the balance enclosure.

  • Use a grounded micro-spatula to transfer the required mass.

Step 3: Dissolution & Transfer

  • Transfer the weighed powder into a borosilicate glass vial.

  • Add the chosen solvent (e.g., DMSO for biological assays, DCM for synthesis) slowly down the side of the vial to prevent powder displacement.

  • Cap immediately and vortex until visually clear. Label the secondary container with the chemical name, concentration, date, and hazard warnings.

Workflow Visualization

G Start Procurement & Storage CAS: 1596719-99-1 (Store at 2-8°C) PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Dissolve Solvent Dissolution (e.g., DMSO/DCM) Weigh->Dissolve Spill Spill Event Detected? Dissolve->Spill Clean Wet-Wipe Protocol & Absorbent Sand Spill->Clean Yes Waste Hazardous Waste Disposal (Incineration) Spill->Waste No Clean->Waste

Fig 1: Safe handling and operational workflow for 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. Your response must be immediate and methodical to prevent cross-contamination.

Dry Powder Spill:

  • Do not sweep. Sweeping generates hazardous dust clouds.

  • Cover the powder with damp, disposable laboratory wipes (using water or a mild surfactant) to suppress aerosolization.

  • Carefully scoop the wipes into a designated hazardous waste bag.

  • Wash the affected area with a solvent that solubilizes the compound (e.g., ethanol), followed by soap and water.

Liquid Solution Spill (e.g., dissolved in organic solvent):

  • Immediately overlay the spill with an inert, non-combustible absorbent material (e.g., vermiculite or absorbent sand).

  • Allow 5 minutes for complete capillary absorption.

  • Collect the saturated absorbent using a non-sparking tool and transfer it to a highly visible, sealable hazardous waste container.

Disposal Logistics: Do not flush this compound or its solutions down the sink. 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one must be disposed of via a licensed hazardous waste contractor. Label the waste stream as "Toxic Organic Waste - Halogen-Free" (unless dissolved in a halogenated solvent like DCM, in which case it must go into the "Halogenated Organic Waste" stream).

References

  • Cresset Group. Identifying Bioisosteres of the Benzazepine scaffold. Available at:[Link]

  • Journal of the American Chemical Society (ACS). Biosynthesis of a New Benzazepine Alkaloid Nanangelenin A... Available at:[Link]

  • NextSDS. 2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride — Chemical Substance Information. Available at:[Link]

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